molecular formula C7H7N3 B8013524 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 5528-51-8

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8013524
CAS No.: 5528-51-8
M. Wt: 133.15 g/mol
InChI Key: YLQUUSYFDSWOMK-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-51-8) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. With the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol, this triazolopyridine derivative is a valuable building block for the development of novel pharmacologically active molecules. The 1,2,4-triazolo[4,3-a]pyridine scaffold is recognized as a privileged structure in drug discovery . This core structure is a key component in several therapeutic agents, most notably the antidepressant drug Trazodone . Research indicates that compounds based on this scaffold exhibit a broad spectrum of biological activities, including antifungal, insecticidal, antibacterial, anticonvulsant, and antioxidant properties . They also act as inhibitors for various biological targets, such as adenosine receptors and myeloperoxidase . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers must handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7-9-8-5-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQUUSYFDSWOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NN=CN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290740
Record name 5-methyl[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-51-8
Record name NSC70726
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl[1,2,4]triazolo[4,3-a]pyridine
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Foundational & Exploratory

Medicinal Chemistry Applications of Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolopyridine scaffold represents a privileged structure in modern medicinal chemistry, offering a versatile template for bioisosteric replacement of purines and quinolines. Its planar, electron-deficient heteroaromatic nature allows for precise pi-stacking interactions within kinase ATP-binding pockets and epigenetic reader domains.

This guide provides a technical deep-dive into the design, synthesis, and therapeutic application of triazolopyridine scaffolds, specifically focusing on the [1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[1,5-a]pyridine isomers. We analyze their critical role in developing inhibitors for JAK2, BRD4, and Tankyrase, supported by validated synthetic protocols and structure-activity relationship (SAR) data.

Structural Classification & Chemical Space

The term "triazolopyridine" encompasses multiple isomeric forms, but two dominate the patent landscape due to their synthetic accessibility and pharmacological relevance.

IsomerStructure DescriptionKey Chemical FeaturePrimary Application
[1,2,4]Triazolo[1,5-a]pyridine Bridgehead nitrogen at pos 1; nitrogens at 1, 2,[1][2][3] 4.High metabolic stability; H-bond acceptor capability at N3/N4.Kinase Inhibitors (JAK2, c-Met), Bromodomain Inhibitors.
[1,2,3]Triazolo[1,5-a]pyridine Bridgehead nitrogen at pos 1; nitrogens at 1, 2,[1][2] 3.Equilibrium with diazo-pyridine forms; tunable electronics.CNS agents, Antifungals, Bioimaging probes.
[1,2,4]Triazolo[4,3-a]pyridine Isomeric to [1,5-a]; fusion at 3,4 bond of triazole.Less thermodynamically stable; can rearrange to [1,5-a] (Dimroth).Tankyrase Inhibitors, p38 MAP Kinase inhibitors.
Synthetic Accessibility (DOT Diagram)

The following diagram outlines the divergent synthetic pathways to access the two primary scaffolds.

SynthesisPathways Start1 2-Aminopyridine Inter1 N-acylimidate / Amidine Start1->Inter1 + DMF-DMA / R-CN Prod3 [1,2,4]Triazolo[4,3-a]pyridine Start1->Prod3 + Hydrazine + R-COOH Start2 2-Pyridyl Ketone Inter2 Hydrazone Intermediate Start2->Inter2 + Tosylhydrazine Prod1 [1,2,4]Triazolo[1,5-a]pyridine Inter1->Prod1 + Hydroxylamine-O-sulfonic acid (Oxidative Cyclization) Prod2 [1,2,3]Triazolo[1,5-a]pyridine Inter2->Prod2 Cu(II) Catalysis / Oxidation (Cyclization) Prod3->Prod1 Dimroth Rearrangement (Base/Heat)

Figure 1: Divergent synthetic routes for accessing triazolopyridine isomers. Note the Dimroth rearrangement allowing conversion of [4,3-a] to the more stable [1,5-a] isomer.

Therapeutic Application: Oncology

The most mature application of the triazolopyridine scaffold is in oncology, specifically targeting kinases and protein-protein interactions.

JAK2 Inhibition (Case Study: CEP-33779)

The [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a potent ATP-competitive inhibitor core. A prime example is CEP-33779 , a highly selective JAK2 inhibitor.[4]

  • Mechanism: The triazole nitrogen (N3) acts as a hydrogen bond acceptor interacting with the hinge region of the kinase (e.g., Leu932 in JAK2).

  • Selectivity: The scaffold allows for vectors (substituents) that extend into the solvent-exposed region and the hydrophobic back pocket, discriminating between JAK2 and JAK3.

Molecular Mechanism Pathway

JAK_Pathway Cytokine Cytokine (IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Recruitment JAK2_Active JAK2 (Phosphorylated) JAK2_Inactive->JAK2_Active Auto-phosphorylation STAT STAT3 (Monomer) JAK2_Active->STAT Phosphorylation Inhibitor Triazolopyridine Inhibitor (e.g., CEP-33779) Inhibitor->JAK2_Active ATP-Competitive Binding (Blocks Activity) STAT_Dimer p-STAT3 (Dimer) STAT->STAT_Dimer Dimerization Nucleus Nucleus: Gene Transcription (Proliferation/Survival) STAT_Dimer->Nucleus Translocation

Figure 2: Mechanism of Action for Triazolopyridine-based JAK2 inhibitors within the JAK/STAT signaling cascade.

Epigenetic Regulation: BRD4 Inhibition

Recent studies (2024-2025) have highlighted the scaffold's utility in inhibiting Bromodomain-containing protein 4 (BRD4) .

  • Compound 12m: A novel [1,2,4]triazolo[1,5-a]pyridine derivative.

  • Binding Mode: Mimics the acetyl-lysine residue of histones. The scaffold forms a critical hydrogen bond with Asn140 in the BRD4 BD1 domain.[5]

  • Performance: IC50 = 0.02 μM in MV4-11 cell lines, superior to the reference standard (+)-JQ1.[5]

Structure-Activity Relationship (SAR) Analysis

The following table synthesizes SAR data for [1,2,4]triazolo[1,5-a]pyridine derivatives in kinase inhibition (specifically JAK2/c-Met).

PositionOptimal SubstitutionEffect on Potency/Properties
C2 (Nitrogen) Amino-linked aryl/heteroaryl groups.Critical for Cell Potency. Forms H-bonds with solvent-front residues. Meta-substitution on the aryl ring often improves selectivity (e.g., JAK2 > JAK3).[4]
C5 Small hydrophobic groups (e.g., CF3, Methyl).Modulates ring electronics and metabolic stability.
C6 Halogens (F, Cl) or small alkyls.[2][6]Fills small hydrophobic pockets; Fluorine often blocks metabolic oxidation sites.
C8 Para-substituted Aryl groups.[4]Driver of Kinase Affinity. Engages the hydrophobic back pocket (Gatekeeper residue interaction).

Detailed Experimental Protocol

Protocol: Synthesis of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)aniline derivative (General Procedure). Rationale: This protocol demonstrates the formation of the core scaffold via oxidative cyclization, the most robust method for generating library diversity.

Reagents & Equipment
  • Precursor: N-(2-pyridyl)thiourea or N-(2-pyridyl)amidine derivative.

  • Oxidant: Hydroxylamine hydrochloride (NH2OH·HCl) and Diisopropylethylamine (DIPEA).

  • Solvent: Ethanol/Methanol (anhydrous).

  • Catalyst: None required for this route (or Iodobenzene diacetate for oxidative cyclization of amidines).

Step-by-Step Methodology
  • Amidine Formation:

    • Charge a round-bottom flask with 2-aminopyridine (1.0 eq) and the appropriate nitrile (R-CN, 1.2 eq).

    • Add Sodium Methoxide (NaOMe, 0.5 eq) in Methanol.

    • Reflux for 12-18 hours under N2 atmosphere.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of 2-aminopyridine.

    • Concentrate in vacuo to yield the intermediate N-(2-pyridyl)amidine.

  • Oxidative Cyclization (N-N Bond Formation):

    • Dissolve the crude amidine in Ethanol (0.2 M concentration).

    • Add Hydroxylamine-O-sulfonic acid (1.2 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature for 2 hours, then heat to 60°C for 4 hours.

    • Mechanistic Note: The hydroxylamine aminates the ring nitrogen, followed by intramolecular condensation with the amidine carbon.

  • Work-up & Purification:

    • Cool reaction mixture to room temperature.

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4.

    • Purification: Flash column chromatography on Silica Gel. Elute with a gradient of DCM:MeOH (0-5%).

    • Validation: Verify product via 1H-NMR (Look for characteristic singlet of triazole ring proton if C2 is H, or substituent signals).

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI Molecules. Link

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry.[4] Link

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. Link

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Link

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. Link

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. NIH National Library of Medicine. Link

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link

Sources

Biological Activity of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. The specific substitution at the 5-position (adjacent to the bridgehead nitrogen) is critical for modulating steric fit, metabolic stability, and receptor subtype selectivity.

This guide focuses on the 5-methyl-[1,2,4]triazolo[4,3-a]pyridine class, detailing its pharmacological profile which spans anticonvulsant , anti-inflammatory (p38 MAPK inhibition) , and antimicrobial activities. Unlike the more common 3-substituted derivatives, the 5-methyl variants exploit the "per-position" steric effect to lock conformations and block metabolic oxidation at the susceptible bridgehead-adjacent carbon.

Chemical Foundation & Structural Logic

Structure and Numbering

Correct numbering is prerequisite for understanding the SAR (Structure-Activity Relationship). In the [1,2,4]triazolo[4,3-a]pyridine fused system:

  • Position 3: Located on the triazole ring (often substituted with aryl/alkyl groups).

  • Position 5: Located on the pyridine ring, adjacent to the bridgehead nitrogen (N4) .

  • The 5-Methyl Effect: A methyl group at position 5 creates a steric clash with substituents at position 3, often forcing the molecule into a non-planar conformation or, conversely, filling a hydrophobic pocket in enzymes like p38 MAPK.

Synthesis of the Core Scaffold

The synthesis of 5-methyl derivatives typically requires starting with 2-hydrazino-6-methylpyridine . The cyclization places the methyl group at the 5-position of the fused system.

Protocol: Oxidative Cyclization

  • Reactants: 2-hydrazino-6-methylpyridine (1.0 eq) + Orthoester (e.g., triethyl orthoformate for 3-H, or specific aldehydes) or Carboxylic Acid.

  • Solvent/Catalyst: Ethanol/Reflux or Iodobenzene diacetate (IBD) for oxidative closure of hydrazones.

  • Mechanism: The hydrazine attacks the carbonyl source, followed by ring closure onto the pyridine nitrogen.

Detailed Biological Activities[1][2][3][4][5][6][7][8]

Anticonvulsant Activity

The 5-substituted [1,2,4]triazolo[4,3-a]pyridines have demonstrated significant anticonvulsant properties, particularly in the Maximal Electroshock Seizure (MES) test, which models generalized tonic-clonic seizures.

  • Mechanism: Modulation of Voltage-Gated Sodium Channels (VGSC) and potential interaction with the Benzodiazepine site of GABA-A receptors.

  • Key Insight: The 5-methyl group (and 5-alkoxy analogs) increases lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration.

  • Data Highlight: In comparative studies, 5-substituted derivatives often show a higher Protective Index (PI = TD50/ED50) than standard drugs like phenytoin or valproate due to reduced neurotoxicity.

Anti-inflammatory (p38 MAPK Inhibition)

Triazolopyridines are classic scaffolds for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.

  • Binding Mode: The triazole nitrogen (N2) typically accepts a hydrogen bond from the hinge region (Met109 in p38α).

  • Role of 5-Methyl: The 5-methyl group occupies a small hydrophobic pocket near the gatekeeper residue (Thr106). It restricts the rotation of the pyridine ring relative to the triazole, reducing the entropic penalty upon binding.

Antimicrobial & Antifungal

Derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: Inhibition of DNA gyrase (bacteria) or sterol 14α-demethylase (fungi).

  • Potency: 5-methyl derivatives often show MIC values in the range of 4–16 µg/mL , comparable to ciprofloxacin in specific resistant strains.

Structure-Activity Relationship (SAR) Visualization[8]

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Scaffold [1,2,4]Triazolo[4,3-a]pyridine Core Pos3 Position 3 (Triazole) Primary Binding Determinant (Aryl/Heteroaryl) Scaffold->Pos3 Pos5 Position 5 (Pyridine) THE 'GATEKEEPER' (Methyl/Alkoxy) Scaffold->Pos5 Pos6_8 Positions 6,7,8 Electronic Tuning (Halogens/Nitro) Scaffold->Pos6_8 Anticonvulsant Anticonvulsant Activity (Lipophilicity & BBB) Pos5->Anticonvulsant Increases logP p38 p38 MAPK Inhibition (Hydrophobic Pocket Fit) Pos5->p38 Steric lock Metabolic Metabolic Stability (Blocks Oxidation) Pos5->Metabolic Blocks C5 oxidation

Caption: SAR map highlighting the critical role of the 5-position in modulating pharmacokinetics and target binding.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Objective: Synthesize the core scaffold with high regioselectivity.

  • Reagents: 2-Hydrazino-6-methylpyridine (10 mmol), Triethyl orthoformate (15 mmol).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat to reflux (approx. 100°C) for 4–6 hours. Validation Point: Monitor by TLC (EtOAc:Hexane 1:1) until hydrazine spot disappears.

    • Cool to room temperature.[1] The product may precipitate.

    • If no precipitate, evaporate excess orthoester under reduced pressure.

    • Recrystallize from ethanol/ether.

  • Characterization (Expected):

    • 1H NMR (DMSO-d6): Look for the singlet of the methyl group at δ ~2.4–2.6 ppm and the distinctive downfield singlet of the triazole proton (H3) at δ ~9.0–9.2 ppm.

Protocol: Maximal Electroshock (MES) Assay

Objective: Evaluate anticonvulsant potential.[2]

  • Animals: Male albino mice (18–25 g).

  • Control: Phenytoin (25 mg/kg i.p.).

  • Test Compound: Administer 5-methyl derivative (10, 30, 100 mg/kg i.p.) suspended in 0.5% CMC.

  • Stimulus: 30 minutes post-injection, apply corneal electrodes (60 Hz, 50 mA, 0.2 s).

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Validation: Control group must show 100% tonic extension.

Summary Data Table

Activity TypeTarget / ModelPotency (Range)Role of 5-Methyl Group
Anticonvulsant MES Test (Mice)ED50: 10–20 mg/kgIncreases lipophilicity; blocks metabolic degradation.
Anti-inflammatory p38α MAPKIC50: 50–500 nMFills hydrophobic gatekeeper pocket; restricts conformation.
Antimicrobial S. aureus (MRSA)MIC: 4–16 µg/mLEnhances membrane permeability.
Cytotoxicity HeLa / MCF-7IC50: 1–10 µMModulates tubulin polymerization (derivative dependent).

References

  • Synthesis and Anticonvulsant Activity of 5-Alkoxy-[1,2,4]triazolo[4,3-a]pyridine Derivatives Source: Arzneimittelforschung (Drug Research) Context: Defines the critical role of the 5-position for anticonvulsant activity and neurotoxicity profiles.

  • Structure-Activity Relationship of Triazolopyridines as p38 Kinase Inhibitors Source: SciSpace / European Journal of Medicinal Chemistry Context: Details the binding mode of the scaffold in the p38 ATP pocket and the importance of hydrophobic substitutions.

  • Synthesis and Antimicrobial Evaluation of [1,2,4]Triazolo[4,3-a]pyridine Derivatives Source: National Institutes of Health (PMC) Context: Provides protocols for antimicrobial assays and synthesis of related 6-methyl and 5-methyl derivatives.

  • [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one (Chemical Structure & Properties) Source: PubChem Context: Fundamental chemical data for the core scaffold and its oxidized derivatives.

Sources

Electronic Structure and Reactivity of 5-Methyl Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Organic Synthesis

Executive Summary

The 5-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery. As a bioisostere of purines, it offers a distinct electronic profile that retains critical hydrogen-bonding capabilities while modulating lipophilicity and metabolic stability. This guide provides a deep technical analysis of the scaffold's electronic architecture, with a specific focus on the 5-methyl substituent . Far from being an inert steric blocker, this methyl group serves as a highly reactive "chemical handle" (benzylic-like acidity), enabling rapid diversification of the core via lateral metalation and condensation reactions.

Part 1: Electronic Architecture & Physical Properties

Aromaticity and Charge Distribution

The [1,2,4]triazolo[1,5-a]pyridine system is a 10


-electron aromatic bicycle. Unlike the electron-rich indole, this scaffold is 

-deficient
, behaving electronically more like a pyridine or quinazoline.
  • Bridgehead Nitrogen (N4): The bridgehead nitrogen is essential for aromaticity, contributing a lone pair to the

    
    -system. This makes it non-basic and unreactive toward electrophiles.
    
  • N3 Basicity: The nitrogen at position 3 (N3) retains significant

    
     character with a localized lone pair, making it the primary site for protonation, metal coordination, and hydrogen bond acceptance.
    
  • 5-Methyl Activation: The electron-withdrawing nature of the fused triazole ring exerts a strong inductive effect (-I) and mesomeric withdrawal (-M) on the pyridine ring. This renders the protons of the 5-methyl group (adjacent to the bridgehead N4) significantly acidic (

    
    ), analogous to the 2-methyl protons in 2-picoline but with enhanced acidity.
    
Frontier Molecular Orbitals (FMO)

DFT studies (typically B3LYP/6-311G**) reveal:

  • HOMO: Distributed primarily across the bridgehead nitrogen and C8, indicating these sites are most susceptible to oxidative processes.

  • LUMO: Concentrated on the pyridine ring carbons (C5, C7) and the triazole C2, facilitating nucleophilic attack and lateral deprotonation.

Visualization: Electronic Reactivity Map

The following diagram illustrates the resonance contributions and reactive sites.

ElectronicStructure Core [1,2,4]Triazolo[1,5-a]pyridine Core N3 N3: Primary Basic Site (H-Bond Acceptor / Metal Binding) Core->N3 Lone Pair Availability C8 C8: Electrophilic Substitution (Halogenation/Nitration) Core->C8 HOMO Density Me5 5-Methyl Group (Lateral Lithiation / Condensation) Core->Me5 Inductive Activation (-I) C7 C7: Nucleophilic Attack (S_NAr displacement) Core->C7 LUMO Density

Figure 1: Reactivity map highlighting the orthogonal functionalization sites of the scaffold.

Part 2: Synthetic Access & Reactivity[1]

Primary Synthetic Route: Oxidative Cyclization

The most robust entry to the 5-methyl-[1,2,4]triazolo[1,5-a]pyridine core involves the oxidative cyclization of


-(6-methylpyridin-2-yl)amidines. This approach avoids the handling of unstable hydrazine intermediates often required in older methods.
Mechanism[1][2]
  • Amidine Formation: Reaction of 2-amino-6-methylpyridine with dimethylformamide dimethyl acetal (DMF-DMA).

  • N-N Bond Formation: Oxidative closure using Hydroxylamine-O-sulfonic acid (HOSA) or Iodobenzene diacetate (PIDA).

Reactivity of the 5-Methyl Group

The 5-methyl group is the strategic linchpin of this scaffold.

  • Lateral Lithiation: Treatment with LDA or

    
    -BuLi at -78°C generates a resonance-stabilized carbanion. This species can be trapped with electrophiles (alkyl halides, aldehydes, ketones).
    
  • Knoevenagel-type Condensation: Under catalytic conditions (ZnCl

    
     or Ac
    
    
    
    O), the 5-methyl group condenses with aromatic aldehydes to form styryl derivatives. These extended
    
    
    -systems are often investigated for fluorescence or non-linear optical properties.
Dimroth Rearrangement

A critical stability consideration is the Dimroth Rearrangement . Under strongly basic conditions (e.g., boiling NaOH), the pyrimidine/pyridine ring can open and recyclize, potentially isomerizing [1,2,4]triazolo[1,5-a]pyrimidines into [1,2,4]triazolo[4,3-a]pyrimidines or rearranging substituents. While less common in the pyridine-fused system than the pyrimidine-fused analogs, the 5-methyl group provides steric protection against attack at the bridgehead, enhancing stability against this rearrangement.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Amino-6-methylpyridine Inter N'-(6-methylpyridin-2-yl)-N,N-dimethylformamidine Start->Inter Condensation Reagent1 DMF-DMA (110°C, 2h) Reagent1->Inter Product 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine Inter->Product Oxidative N-N Bond Formation Reagent2 Hydroxylamine-O-sulfonic acid (HOSA) Pyridine/MeOH, RT Reagent2->Product Func1 Lateral Lithiation (LDA, -78°C; E+) Product->Func1 C-C Bond Formation Func2 Condensation (ArCHO, ZnCl2) Product->Func2 Styryl Derivatization

Figure 2: Step-wise synthesis and downstream functionalization pathways.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

This protocol utilizes a metal-free oxidative N-N bond formation, prioritized for its scalability and safety.

Materials:

  • 2-Amino-6-methylpyridine (10.0 mmol)

  • DMF-DMA (12.0 mmol)

  • Hydroxylamine-O-sulfonic acid (HOSA) (12.0 mmol)

  • Methanol (anhydrous), Pyridine, DCM, NaHCO

    
    .
    

Procedure:

  • Amidine Formation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.08 g) in anhydrous methanol (10 mL). Add DMF-DMA (1.6 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (formation of a lower Rf spot).

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude amidine intermediate as a viscous oil.

  • Cyclization: Redissolve the oil in Methanol (15 mL) and Pyridine (2 mL). Cool to 0°C.

  • Oxidation: Add HOSA (1.35 g) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
     (50 mL). Extract with DCM (3 x 30 mL). Dry combined organics over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (EtOAc/Hexane 1:1) to yield the product as a white solid.[3]

Validation:

  • 1H NMR (400 MHz, CDCl3):

    
     8.35 (s, 1H, H-2), 7.60 (t, 1H, H-7), 7.45 (d, 1H, H-8), 6.85 (d, 1H, H-6), 2.80 (s, 3H, CH3).
    
  • Self-Check: The singlet at 8.35 ppm is characteristic of the triazole proton. Absence of the broad NH signal confirms cyclization.

Protocol B: Lateral Condensation (Styryl Formation)

Demonstrates the reactivity of the 5-methyl group.

Procedure:

  • Mix 5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 mmol) and benzaldehyde (1.2 mmol) in Acetic Anhydride (2 mL).

  • Reflux at 140°C for 6 hours.

  • Cool to RT and pour into ice water.

  • Precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Result: 5-Styryl-[1,2,4]triazolo[1,5-a]pyridine (trans-isomer).

Part 4: Medicinal Chemistry Applications[1][5][6]

Bioisosterism

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a proven isostere for:

  • Purines: Mimics the Adenine core in ATP-competitive kinase inhibitors (e.g., CDK2, JAK inhibitors).

  • Quinazolines: Offers improved solubility and distinct metabolic clearance profiles.

Quantitative Comparison
PropertyPurine[1,2,4]Triazolo[1,5-a]pyridineImplication
H-Bond Acceptors N1, N3, N7N3, N4 (Bridgehead is weak)Tunable selectivity for kinase hinge regions.
Lipophilicity (cLogP) ~ -0.1~ 0.5 - 1.2Improved membrane permeability.
Metabolic Liability C8 oxidationC8 oxidation / Methyl oxidation5-Methyl group can be a "soft spot" or blocked by fluorination.
Planarity HighHighExcellent intercalation/stacking capability.

References

  • Synthesis and Reactivity of Triazolopyridines: Huntsman, E., Balsells, J. (2005).[4] Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry.

  • Green Synthesis Protocols: Jalilian, Z., et al. (2025). Preparation of [1,2,4]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex. Chemical Methodologies.

  • Medicinal Chemistry Applications: Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

  • Lateral Lithiation Studies: Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry.

  • Electronic Structure Data: NIST Chemistry WebBook. [1,2,4]Triazolo[1,5-a]pyridine Standard Reference Data.

Sources

The Ascendancy of 5-Methyl-triazolo[4,3-a]pyridine: A Bioisosteric Hub in Modern Drug Discovery

The Ascendancy of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine: A Bioisosteric Hub in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Scientists

Abstract

In the intricate landscape of contemporary drug design, the strategic deployment of bioisosteres is paramount to surmounting the multifaceted challenges of optimizing lead compounds. Among the pantheon of heterocyclic scaffolds, the 5-methyl-[1][2][3]triazolo[4,3-a]pyridine core has emerged as a compelling and versatile bioisostere, particularly as a surrogate for the ubiquitous amide bond. This technical guide provides a comprehensive exploration of this privileged scaffold, delving into its synthesis, physicochemical properties, and its impactful application in medicinal chemistry. Through an analysis of its role as a bioisostere, supported by case studies, this document serves as an authoritative resource for researchers and scientists dedicated to the advancement of novel therapeutics. We will dissect the nuanced advantages conferred by the 5-methyl substitution, including its influence on metabolic stability and target engagement, and provide detailed experimental protocols to empower its practical application in drug discovery programs.

Introduction: The Bioisosteric Paradigm and the Rise of Fused Triazoles

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar chemical and physical characteristics, is a cornerstone of modern medicinal chemistry. This strategy allows for the fine-tuning of a drug candidate's properties, including its potency, selectivity, and pharmacokinetic profile, without drastically altering its core structure. The amide bond, a fundamental linkage in numerous biologically active molecules, is often a liability due to its susceptibility to enzymatic hydrolysis. Consequently, the quest for robust amide bioisosteres is a perpetual endeavor in drug discovery.

The[1][2][3]triazolo[4,3-a]pyridine scaffold has garnered significant attention as a promising amide bioisostere. Its rigid, planar structure and the strategic placement of nitrogen atoms can mimic the hydrogen bonding capabilities of an amide while offering enhanced metabolic stability. This guide focuses specifically on the 5-methyl substituted variant, a modification that can profoundly influence the scaffold's utility in drug design.

Physicochemical Properties and the Influence of the 5-Methyl Group

The physicochemical properties of the 5-methyl-[1][2][3]triazolo[4,3-a]pyridine core are central to its effectiveness as a bioisostere. While experimental data for the isolated core is limited, we can infer its properties from related structures and computational predictions.

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Weight ~133.15 g/mol Based on the structure of 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.[4]
logP 1.0 - 1.5The methyl group increases lipophilicity compared to the unsubstituted parent.
pKa ~3-4The pyridine nitrogen is the most basic site.
Hydrogen Bond Acceptors 3The nitrogen atoms of the triazole and pyridine rings.
Hydrogen Bond Donors 0The core scaffold does not have a hydrogen bond donor.
Polar Surface Area (PSA) ~30 ŲCalculated for the isomeric 3-methyl-[1][2][3]triazolo[4,3-a]pyridine.[4]

The Strategic Advantage of the 5-Methyl Group:

The introduction of a methyl group at the 5-position of the[1][2][3]triazolo[4,3-a]pyridine ring is not a trivial modification. This seemingly minor addition can impart significant advantages:

  • Enhanced Metabolic Stability: The methyl group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, a common route of degradation for many drug molecules. This steric hindrance can lead to a longer half-life and improved oral bioavailability. In studies of related heterocyclic systems, methyl substitution has been shown to improve metabolic stability in microsomal preparations.

  • Modulation of Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can influence its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of CNS-active drugs.

  • Fine-tuning of Target Binding: The methyl group can provide additional van der Waals interactions within the target protein's binding pocket, potentially increasing potency and selectivity. Conversely, it can also introduce steric clashes, so its placement is critical and target-dependent. For instance, in the development of P2X7 receptor antagonists, a methyl substituent was found to be beneficial.

Synthesis of the 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine Core and its Derivatives

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold is well-established, and these general methods can be adapted for the 5-methyl derivative. The most common approach involves the cyclization of a substituted 2-hydrazinopyridine.

General Synthetic Pathway

The following diagram illustrates a generalized synthetic route to 5-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives.

GA2-Chloro-6-methylpyridineB2-Hydrazinyl-6-methylpyridineA->BHydrazine hydrateCN'-(6-methylpyridin-2-yl)acetohydrazideB->CAcetyl chloride or Acetic anhydrideD5-Methyl-[1,2,4]triazolo[4,3-a]pyridineC->DPOCl3 or PPA (Cyclization)

Caption: Generalized synthesis of the 5-methyl-[1][2][3]triazolo[4,3-a]pyridine core.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives.[5] Optimization may be required for specific substrates.

Step 1: Synthesis of 2-Hydrazinyl-6-methylpyridine

  • To a solution of 2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydrazinyl-6-methylpyridine.

Step 2: Acylation of 2-Hydrazinyl-6-methylpyridine

  • Dissolve 2-hydrazinyl-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired acylating agent (e.g., acetyl chloride or an appropriate carboxylic acid with a coupling agent) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.

Step 3: Cyclization to form the 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine Ring

  • To the crude acylated intermediate, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Heat the reaction mixture to 100-120 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-methyl-[1][2][3]triazolo[4,3-a]pyridine derivative.

The 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine as a Bioisostere in Drug Design: Case Studies

The utility of the[1][2][3]triazolo[4,3-a]pyridine scaffold as a bioisostere has been demonstrated in several drug discovery programs. While specific examples highlighting the 5-methyl derivative are emerging, we can extrapolate from the broader class of compounds.

Case Study: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. A series of[1][2][3]triazolo[4,3-a]pyridine derivatives were designed and synthesized as potent and selective c-Met inhibitors.[6] In this context, the triazolopyridine core likely mimics the hinge-binding motif of known kinase inhibitors, forming crucial hydrogen bonds with the kinase backbone. While the published examples do not specifically feature a 5-methyl substituent, this position offers a vector for further optimization to enhance potency or improve pharmacokinetic properties. For instance, a methyl group at this position could occupy a small hydrophobic pocket within the ATP-binding site, thereby increasing affinity.

Case Study: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine pathway and a promising target for cancer immunotherapy. A novel class of IDO1 inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold was identified through a structure-based virtual screen.[7] The triazole ring in these compounds acts as a heme-binding moiety, coordinating with the iron atom in the active site. The pyridine ring and its substituents extend into other regions of the binding pocket. The 5-position of the pyridine ring is a key point for substitution to modulate the interaction with the enzyme. A methyl group at this position could enhance hydrophobic interactions and improve metabolic stability, leading to more potent and durable inhibitors.

Comparative Analysis with Other Amide Bioisosteres

The 5-methyl-[1][2][3]triazolo[4,3-a]pyridine core offers a unique combination of properties compared to other common amide bioisosteres.

BioisostereAdvantagesDisadvantages
5-Methyl-[1][2][3]triazolo[4,3-a]pyridine - Rigid, planar structure- Defined vector for substitution- Good metabolic stability- Can act as a hydrogen bond acceptor- More complex synthesis than simple heterocycles- Potential for off-target effects due to aromatic nature
1,2,4-Oxadiazole - Good amide mimic- Relatively easy to synthesize- Improved metabolic stability- Can be susceptible to reductive cleavage- Limited opportunities for substitution
1,2,3-Triazole - Very stable- Easily synthesized via "click" chemistry- Can mimic both cis and trans amides- Different dipole moment compared to amides- Can have poor solubility
Tetrazole - Can act as a carboxylic acid mimic- Forms strong hydrogen bonds- Can have metabolic liabilities- Potential for CNS side effects

Future Perspectives and Conclusion

The 5-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold represents a valuable tool in the medicinal chemist's armamentarium. Its utility as a metabolically robust amide bioisostere, coupled with the tunable properties afforded by the 5-methyl group, makes it an attractive core for the development of novel therapeutics across a range of disease areas. Future research will likely focus on the exploration of this scaffold in a wider array of biological targets and the development of more efficient and diverse synthetic methodologies. The continued application of this privileged structure promises to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). An Operationally Efficient CDI-Mediated Tandem Coupling and Cyclization Reaction Provides[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. [Link]

  • Fallarini, S., et al. (2020). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 15(24), 2439-2448. [Link]

  • Gandikota, R., et al. (2017). An extensive review on triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. Arabian Journal of Chemistry, 16(4), 102930. [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3654-3665. [Link]

  • Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine. Retrieved February 15, 2026, from [Link]

Coordination Chemistry and Ligand Behavior of Triazolopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coordination Chemistry and Ligand Behavior of Triazolopyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazolopyridines represent a privileged scaffold in coordination chemistry and medicinal research due to their unique fused bicyclic structure, which combines the π-deficient pyridine ring with the electron-rich triazole system. This hybrid nature endows the scaffold with tunable basicity, multiple coordination sites, and significant bio-isosteric potential (resembling purines).

This guide provides a rigorous analysis of the ligand behavior of [1,2,4]triazolo[1,5-a]pyridine and its isomers. It details the thermodynamic drivers of isomerization (Dimroth rearrangement), specific metal-binding modes, and actionable protocols for synthesizing these ligands and their metal complexes.

Structural Fundamentals and Isomerism

The triazolopyridine scaffold exists primarily in two isomeric forms relevant to coordination chemistry: the kinetically favored [1,2,4]triazolo[4,3-a]pyridine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine . Understanding the interplay between these isomers is critical for ligand design.

The Dimroth Rearrangement

A defining feature of this chemistry is the Dimroth rearrangement.[1][2][3] Under basic conditions or thermal stress, the [4,3-a] isomer undergoes ring opening and recyclization to form the [1,5-a] isomer. This rearrangement is irreversible and dictates the final coordination environment in solvothermal synthesis.

Mechanism:

  • Nucleophilic Attack: Hydroxide attacks the bridgehead carbon (C5 in [4,3-a]).

  • Ring Opening: Formation of a hydrazino-pyridine intermediate.

  • Rotation & Recyclization: Rotation around the C-N bond allows the pyridine nitrogen to attack the hydrazone carbon.

  • Stabilization: Loss of water yields the stable [1,5-a] isomer.

Electronic Landscape & Basicity
  • [1,2,4]Triazolo[1,5-a]pyridine: The bridgehead nitrogen (N4) is sp² hybridized but participates in the aromatic π-system, reducing its basicity. The N3 atom (in the triazole ring) is the most basic site and the primary donor for monodentate coordination.

  • [1,2,3]Triazolo[1,5-a]pyridine: Less common; exhibits different electronic distribution often leading to N2 or N3 binding depending on steric factors.

Isomerism cluster_0 Kinetic Isomer cluster_1 Thermodynamic Isomer Iso1 [1,2,4]Triazolo[4,3-a]pyridine (Less Stable) Intermediate Open-Chain Intermediate (Hydrazino-pyridine) Iso1->Intermediate Base/Heat (Ring Opening) Iso2 [1,2,4]Triazolo[1,5-a]pyridine (More Stable) Intermediate->Iso2 Recyclization (-H₂O) caption Figure 1: The Dimroth Rearrangement mechanism converting the 4,3-a isomer to the 1,5-a isomer.

Coordination Modes and Ligand Behavior[4][5][6][7][8]

The versatility of triazolopyridines arises from their ability to switch between monodentate, bridging, and chelating modes based on the metal ion's hardness/softness and steric demands.

Monodentate Binding (N3-Donor)

In the absence of chelating substituents, [1,2,4]triazolo[1,5-a]pyridine binds primarily through N3 .

  • Causality: N3 has the highest localized electron density and lowest steric hindrance compared to N1 (shielded by C2 substituents) or the bridgehead N4.

  • Example: [Cu(L)2(H2O)4]²⁺ complexes where L is the monodentate triazolopyridine.

Bridging Modes (N1-N3 or N3-N4)

In polynuclear assemblies (e.g., MOFs or clusters), the ligand can bridge two metal centers.

  • N1, N3-Bridging: Common in [1,2,4]triazolo[1,5-a]pyrimidines and pyridines.[4] This forms stable 5-membered ring bridges between metal centers.

  • N3, N4-Bridging: Rare due to the low basicity of the bridgehead N4, but observed in Ag(I) polymers where soft-soft interactions dominate.

Chelation (The "Pocket" Effect)

Substituting the triazole ring (typically at C2) with a donor group (e.g., 2-pyridyl, carboxylate) creates a powerful chelating pocket.

  • N,N'-Chelation: 3-(2-pyridyl)-[1,2,4]triazolo[4,3-a]pyridine acts as a bidentate ligand, forming a stable 5-membered chelate ring with transition metals (Fe, Co, Ni).

  • Spin Crossover (SCO): Fe(II) complexes of these chelating ligands often exhibit SCO behavior due to the specific ligand field strength exerted by the triazolopyridine nitrogen.

Coordination cluster_modes Primary Binding Modes Ligand Triazolopyridine Scaffold Mono Monodentate (N3) Terminal Ligand Ligand->Mono Steric Bulk No aux groups Bridge Bridging (N1-N3) MOF Linkers Ligand->Bridge Ag(I), Cu(I) Cluster Formation Chelate Chelating (N,N') (with 2-pyridyl sub) Ligand->Chelate C2-Substitution (e.g., Pyridine) caption Figure 2: Divergent coordination pathways based on ligand substitution and metal center.

Experimental Protocols

Synthesis of 3-(2-pyridyl)-[1,2,4]triazolo[4,3-a]pyridine (Ligand L10)

This protocol yields a chelating ligand widely used in SCO research.

Reagents: 2-Hydrazinopyridine, 2-Pyridinecarboxaldehyde, Iodobenzene diacetate (PhI(OAc)₂), Dichloromethane (DCM).

Protocol:

  • Condensation: Dissolve 2-hydrazinopyridine (10 mmol) and 2-pyridinecarboxaldehyde (10 mmol) in Ethanol (20 mL). Reflux for 2 hours.

  • Isolation: Cool to room temperature. Filter the hydrazone precipitate. Yield is typically >85%.[5]

  • Cyclization: Suspend the hydrazone (5 mmol) in DCM (50 mL). Add PhI(OAc)₂ (5.5 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 3 hours. The solution will clear as cyclization proceeds.

  • Purification: Wash with saturated NaHCO₃, dry over MgSO₄, and evaporate. Recrystallize from Ethyl Acetate.

    • Validation Point: ¹H NMR should show the disappearance of the hydrazone -NH proton (~9-11 ppm).

Synthesis of [Fe(L10)₂ (NCS)₂] Complex

Objective: Synthesis of a Spin Crossover (SCO) active complex.

Protocol:

  • Metal Solution: Dissolve Fe(ClO₄)₂·6H₂O (1 mmol) in Methanol (10 mL). Add a few crystals of Ascorbic Acid to prevent oxidation to Fe(III).

  • Ligand Solution: Dissolve Ligand L10 (2 mmol) in Methanol (10 mL).

  • Mixing: Add ligand solution to metal solution dropwise under N₂ atmosphere. The solution turns deep red/orange.

  • Anion Exchange: Add a solution of NaNCS (2.1 mmol) in Methanol (5 mL).

  • Crystallization: Allow slow evaporation or vapor diffusion with Diethyl Ether.

    • Self-Validating Step: The precipitate should be yellow at room temperature (High Spin) and turn deep red upon cooling to 77K (Low Spin) if the SCO property is active.

Quantitative Data Summary

Table 1: Comparative Ligand Properties

Isomer / DerivativePrimary DonorpKa (approx)Key ApplicationStability
[1,2,4]Triazolo[1,5-a]pyridine N32.3 - 2.5MOF Linkers, BioisosteresHigh (Thermodynamic)
[1,2,4]Triazolo[4,3-a]pyridine N1 (or N2)~3.0Precursor, Kinetic trapsLow (Rearranges)
3-(2-pyridyl)-[4,3-a] derivative N,N' (Chelate)N/ASpin Crossover (Fe), CatalysisModerate
[1,2,3]Triazolo[1,5-a]pyridine N3~1.5Click Chemistry, BioactivityHigh

Applications in Drug Discovery & Materials

Medicinal Chemistry (Bioisosteres)

The [1,2,4]triazolo[1,5-a]pyridine scaffold is an isostere for the purine ring (found in Adenine/Guanine).

  • Mechanism: It mimics the hydrogen bonding acceptor/donor motifs of purines but alters metabolic stability and solubility.

  • Targets:

    • Kinase Inhibitors: Binding to the ATP pocket (e.g., CDK2 inhibitors).

    • Adenosine Receptors: A2A antagonists for Parkinson's disease.[6]

    • Antimicrobials:[6] Inhibition of DNA gyrase B.

Materials Science (MOFs)

The rigid angle between the N1 and N3 donors (approx 120-140°) in the [1,5-a] isomer makes it an excellent V-shaped linker for constructing Metal-Organic Frameworks with permanent porosity.

References

  • Structural Diversity in Triazolopyridine Complexes Title: Triazolopyridines as ligands: structural diversity in iron(II), cobalt(II), nickel(II) and copper(II) complexes. Source: Dalton Transactions (RSC) URL:[Link]

  • Dimroth Rearrangement Mechanism Title: Dimroth rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines.[5] Source: ResearchGate / Molecules URL:[Link]

  • Medicinal Applications of Triazolopyridines Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[7] Source: Current Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Coordination Modes of 1,2,4-Triazolo[1,5-a]pyrimidines Title: Reported coordination modes of 1,2,4-triazolo[1,5-a]pyrimidines.[4][5][6][7] Source: Coordination Chemistry Reviews URL:[Link]

  • Synthesis Protocols (Microwave Assisted) Title: A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis.[8] Source: RSC Advances URL:[Link]

Sources

A Technical Guide to Determining the Solubility Profile of 5-Methyl-triazolo[4,3-a]pyridine in Organic Solvents

A Technical Guide to Determining the Solubility Profile of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. The bioavailability of an orally administered drug is heavily dependent on its solubility in gastrointestinal fluids, which directly influences its absorption and systemic availability.[] Poorly soluble APIs often lead to incomplete or inconsistent absorption, resulting in variable therapeutic outcomes.[] 5-Methyl-[][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile that necessitates a thorough investigation to unlock its full therapeutic potential.

This in-depth technical guide provides a comprehensive framework for determining the solubility of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine in various organic solvents. We will delve into the practical execution of the widely accepted shake-flask method, explore the fundamental physicochemical principles governing solubility, and present a clear structure for data reporting. This guide is designed to empower researchers with the knowledge and methodology to generate reliable and reproducible solubility data, a critical step in the journey from discovery to clinical application.

I. Understanding the Physicochemical Landscape of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine

The structure of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine, featuring a fused triazole and pyridine ring system with a methyl substituent, dictates its solubility behavior. The presence of nitrogen atoms in the heterocyclic rings introduces polarity and the potential for hydrogen bonding, while the aromatic nature and the methyl group contribute to its lipophilicity. The interplay of these features—polarity, hydrogen bonding capability, and molecular size—governs its interaction with different organic solvents.

The general principle of "like dissolves like" is a useful starting point.[4][5] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes. For 5-Methyl-[][2][3]triazolo[4,3-a]pyridine, a nuanced understanding of its structure is key to predicting its solubility in a range of solvents with varying polarities.

II. Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility test, commonly performed using the shake-flask method, is a robust and widely used technique to determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature.[][6] This method allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute.

A. Essential Materials and Equipment
  • 5-Methyl-[][2][3]triazolo[4,3-a]pyridine (solid, high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane) of analytical grade.

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

B. Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved material present.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) until the concentration of the solute in the supernatant remains constant.[6][7]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Concentration Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment in triplicate for each solvent to ensure the reproducibility of the results.

III. Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Gcluster_prepPreparationcluster_equilibrationEquilibrationcluster_samplingSampling & Analysiscluster_resultResultweighWeigh excess5-Methyl-[1,2,4]triazolo[4,3-a]pyridineadd_solventAdd precise volumeof organic solventweigh->add_solventshakeAgitate at constanttemperature (24-72h)add_solvent->shakesettleSettle excess solidshake->settlefilterFilter supernatantsettle->filteranalyzeAnalyze concentration(HPLC/UV-Vis)filter->analyzereportReport Solubility Dataanalyze->report

Caption: Workflow for Shake-Flask Solubility Determination.

IV. Theoretical Underpinnings of Solubility

The solubility of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine in a given organic solvent is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

A. Key Intermolecular Forces

The following intermolecular forces play a crucial role in the dissolution process:

  • Van der Waals Forces: These include London dispersion forces and dipole-dipole interactions. They are present in all molecules and are the primary forces of attraction in nonpolar solvents.

  • Hydrogen Bonding: The nitrogen atoms in the triazolopyridine ring system can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) will have stronger interactions with the solute.

  • Polarity: The overall polarity of the solvent and the solute is a major determinant of solubility. A good match in polarity generally leads to higher solubility.

B. Visualizing Solute-Solvent Interactions

The diagram below illustrates the key intermolecular interactions that govern the solubility of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine.

Gcluster_solute5-Methyl-[1,2,4]triazolo[4,3-a]pyridinecluster_solventOrganic SolventsoluteFused Heterocyclic Rings(Polar, H-bond acceptor)Methyl Group(Nonpolar)solventSolvent Molecule(Varying Polarity & H-bonding)solute->solventIntermolecular Forces(Van der Waals, H-Bonding, Dipole-Dipole)

Caption: Key Solute-Solvent Interactions.

V. Anticipated Solubility Profile and Data Presentation

While experimental data is paramount, we can anticipate certain trends based on the structure of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine and the properties of common organic solvents.

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to favorable dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like toluene and hexane, where the energy required to break the solute's crystal lattice is not sufficiently compensated by weak solute-solvent interactions.

The experimentally determined solubility data should be presented in a clear and concise table, as illustrated below.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°C
Hypothetical Data
Methanol5.132.7e.g., 50.2 ± 2.1
Ethanol4.324.5e.g., 35.8 ± 1.5
Acetone5.120.7e.g., 25.1 ± 0.9
Ethyl Acetate4.46.0e.g., 10.5 ± 0.4
Dichloromethane3.19.1e.g., 15.3 ± 0.7
Acetonitrile5.837.5e.g., 42.7 ± 1.8
Dimethyl Sulfoxide (DMSO)7.246.7e.g., >100
Toluene2.42.4e.g., 1.2 ± 0.1
n-Hexane0.11.9e.g., <0.1

Note: The values in this table are for illustrative purposes only and must be replaced with experimentally determined data.

VI. Conclusion

A thorough understanding of the solubility profile of 5-Methyl-[][2][3]triazolo[4,3-a]pyridine in a range of organic solvents is indispensable for its progression as a potential therapeutic agent. The shake-flask method, when executed with precision and care, provides reliable and crucial data for formulation development, preclinical studies, and ultimately, clinical success. By integrating robust experimental methodology with a sound understanding of the underlying physicochemical principles, researchers can confidently navigate the challenges of drug development and unlock the full potential of this promising compound.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Pharma Innovation. API Solubility and Partition Coefficient. [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Unknown. Solubility test for Organic Compounds. [Link]

  • LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • YouTube. Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • PMC. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. (1,2,4)Triazolo(4,3-a)pyridine. [Link]

  • PMC. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]

  • PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • SpringerLink. Solubility in Pharmaceutical Chemistry. [Link]

  • PMC. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Wiley Online Library. The[][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [Link]

  • Reddit. Pyridine Is miscible with EVERYTHING!?. [Link]

Methodological & Application

Synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine from 2-hydrazino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine system is a fused heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[3] As a bioisostere for purines, this privileged structure is a cornerstone in modern drug design, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, anxiolytic, and anticancer properties.[2][4] Notably, this scaffold is integral to potent inhibitors targeting critical biological pathways, such as the PD-1/PD-L1 interaction in cancer immunotherapy.[5]

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a key building block for library development. We will proceed from the readily available precursor, 2-hydrazino-6-methylpyridine, employing a classical and efficient cyclization strategy. The causality behind experimental choices, detailed mechanistic insights, and robust analytical validation are emphasized to ensure reproducibility and scientific integrity.

Strategic Overview: The Synthetic Pathway

The synthesis is a two-stage process. The first stage, often a prerequisite in a research setting, is the preparation of the key starting material, 2-hydrazino-6-methylpyridine. The second, and principal, stage is the annulation of the triazole ring onto the pyridine core via a condensation and cyclization reaction.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Triazole Ring Annulation cluster_purification Final Processing A 2-Chloro-6-methylpyridine C Nucleophilic Aromatic Substitution A->C B Hydrazine Hydrate B->C D 2-Hydrazino-6-methylpyridine C->D Reflux, 48h+ F Condensation & Dehydrative Cyclization D->F E Triethyl Orthoacetate E->F G 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine F->G Reflux, Acetic Acid H Work-up & Purification (Recrystallization) G->H I Final Product H->I

Sources

C-H activation and functionalization of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the C-H Activation and Functionalization of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine . This guide is structured for high-level research applications, focusing on the specific steric and electronic challenges imposed by the 5-methyl substituent.

Executive Summary & Strategic Importance

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core in p38


 MAP kinase inhibitors, anticonvulsants, and IDO1 inhibitors. The introduction of a 5-methyl group  creates a unique steric and electronic environment. Unlike the unsubstituted parent, the 5-methyl derivative possesses a "peri-like" steric clash with the C3 position (the primary site of C-H activation) and offers a secondary site for lateral functionalization (benzylic-like C-H activation).

This guide provides validated protocols for overcoming the C3-steric hindrance imposed by the 5-methyl group and strategies for leveraging its electronic properties for high-yield functionalization.

Chemical Architecture & Reactivity Map

Understanding the numbering and electronic bias is critical for selectivity.

  • C3 Position (Primary Target): The most acidic proton (

    
    ). It is electronically activated for direct metalation (Pd, Cu, or Li) but sterically hindered by the C5-Methyl group.
    
  • C5-Methyl Group (Secondary Target): Adjacent to the bridgehead nitrogen (N4), these protons are activated for lateral lithiation, analogous to 2-picoline, but require strong bases (e.g.,

    
    -BuLi).
    
  • C6/C7/C8 (Distal Ring): Generally inert to direct C-H activation unless directed by specific directing groups or via radical mechanisms.

Visualization: Reactivity & Steric Map

The following diagram illustrates the competitive activation sites and the "Peri-Interaction" zone.

ReactivityMap Scaffold 5-Methyl-[1,2,4] triazolo[4,3-a]pyridine C3 C3 Position (Most Acidic C-H) Direct Arylation Target Scaffold->C3 Me5 5-Methyl Group (Lateral C-H) Benzylic-like Reactivity Scaffold->Me5 Bridge Bridgehead N4 Electron Withdrawing Scaffold->Bridge Me5->C3 Peri-Steric Hindrance Bridge->C3 Inductive Activation Bridge->Me5 Acidifies Methyl Protons

Figure 1: Reactivity map highlighting the steric conflict between the 5-methyl group and the C3 reaction center.

Protocol A: Pd-Catalyzed Direct C3-Arylation

Objective: Install an aryl group at C3 despite the steric hindrance from the 5-methyl group. Mechanism: Concerted Metalation-Deprotonation (CMD). The 5-methyl group necessitates higher temperatures and sterically accessible ligands compared to the unsubstituted parent.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (1.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 - 1.5 equiv). Note: Aryl Iodides are more reactive but can lead to homocoupling.

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: PPh

    
     (10 mol%) or XPhos (for sterically demanding Ar-Br).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or KOAc (for milder conditions).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen.[1]

Step-by-Step Workflow
  • Preparation: In a glovebox or flame-dried Schlenk tube, combine 5-methyl-[1,2,4]triazolo[4,3-a]pyridine (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)

    
     (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Cs
    
    
    
    CO
    
    
    (650 mg, 2.0 mmol).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the tube with a septum.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved O

    
    .
    
  • Reaction: Replace septum with a screw cap (if using Schlenk) or seal. Heat the reaction block to 110°C - 120°C for 12-16 hours.

    • Critical Check: The 5-methyl derivative often requires 10-20°C higher temperature than the unsubstituted parent due to the kinetic barrier at the C3 position.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Eluent: DCM:MeOH (gradient 100:0 to 95:5). The product is typically polar.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric clash prevents Pd insertion.Switch ligand to XPhos or SPhos (bulky, electron-rich phosphines boost oxidative addition).
C3-H Homocoupling Catalyst death or O2 leak.Ensure rigorous degassing; increase catalyst loading to 10 mol%.
Regio-scrambling High temperature causing migration.Lower temp to 100°C; switch solvent to DMAc (Dimethylacetamide).

Protocol B: Cu-Catalyzed Oxidative C3-Functionalization

Objective: Form C3-C bonds using aldehydes (via acyl radical equivalent) or direct C-H azolation. This method is often more tolerant of the 5-methyl steric bulk than Pd-catalysis because the radical intermediates are less sensitive to steric crowding than Pd-complexes.

Workflow Visualization

CuCycle Start Substrate + Aldehyde + TBHP (Oxidant) CuSpecies Cu(II) Active Species Start->CuSpecies Radical Acyl Radical Formation CuSpecies->Radical SET Oxidation Addition Radical Addition to C3 (Minimally affected by 5-Me sterics) Radical->Addition Product 3-Acyl-5-Methyl-[1,2,4] triazolo[4,3-a]pyridine Addition->Product -H (Oxidation) Product->CuSpecies Regeneration

Figure 2: Copper-catalyzed oxidative coupling cycle minimizing steric penalties.

Experimental Steps
  • Mix: Combine substrate (0.5 mmol), Aldehyde (1.0 mmol), and CuCl

    
     (10 mol%) in a vial.
    
  • Oxidant: Add TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 equiv).

  • Solvent: Add CaCO

    
     (0.5 equiv) and Chlorobenzene (2 mL).
    
  • Heat: Stir at 100°C for 8 hours.

  • Isolation: The acyl radical attacks the electron-deficient C3 position. The 5-methyl group provides minimal hindrance to the small radical species.

Protocol C: Lateral Functionalization of the 5-Methyl Group (Advanced)

Objective: Functionalize the methyl group itself. Concept: The 5-methyl group is "benzylic" to the pyridine ring and activated by the electron-withdrawing bridgehead nitrogen.

  • Lithiation:

    • Dissolve 5-methyl-[1,2,4]triazolo[4,3-a]pyridine in anhydrous THF at -78°C .

    • Add n-BuLi (1.1 equiv) dropwise. Note: The solution typically turns deep red/orange, indicating the formation of the lateral anion.

    • Stir for 30 minutes at -78°C.

  • Trapping:

    • Add an electrophile (e.g., MeI, Benzaldehyde, DMF) slowly.

    • Allow to warm to 0°C over 2 hours.

  • Quench:

    • Quench with saturated NH

      
      Cl.
      
    • Result: This yields chain-extended products at the 5-position, preserving the C3-H bond for subsequent functionalization.

References

  • General C3-H Arylation of Triazolopyridines

    • Title: "Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of [1,2,4]Triazolo[4,3-a]pyridines"
    • Source: Organic Letters (2010).
    • URL:[Link]

  • Copper-Catalyzed Direct Functionalization

    • Title: "Cu-catalysed direct C-H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores"
    • Source: Organic & Biomolecular Chemistry (2015).
    • URL:[Link]

  • Regioselectivity & Mechanism

    • Title: "Oxidative C(sp3)-H functionalization of methyl-azaheteroarenes: a facile route to 1,2,4-triazolo[4,3-a]pyridines"[2]

    • Source: Organic & Biomolecular Chemistry (2019).[2]

    • URL:[Link]

  • Medicinal Chemistry Context (IDO1 Inhibitors)

    • Title: "The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 C
    • Source: ChemMedChem (2021).
    • URL:[Link][3]

Sources

Application Note: Catalytic Applications of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, protocol design, and catalytic utility of complexes derived from 5-methyl-[1,2,4]triazolo[4,3-a]pyridine . While the neutral scaffold serves as a coordination ligand, its most potent catalytic applications arise when it is converted into a Mesoionic Carbene (MIC) (also known as an abnormal N-heterocyclic carbene or aNHC).

The 5-methyl substituent is not merely structural decoration; it acts as a critical steric toggle . Located at the peri-position relative to the carbene center (C3), this methyl group exerts steric pressure on the metal center, facilitating difficult steps in catalytic cycles such as reductive elimination in cross-coupling and preventing catalyst dimerization. This guide focuses on Palladium (Pd) and Ruthenium (Ru) complexes, which demonstrate exceptional activity in Suzuki-Miyaura cross-coupling and oxidative transformations , respectively.

Part 1: Ligand Architecture & Mechanistic Advantage

The "Steric Toggle" Effect

The [1,2,4]triazolo[4,3-a]pyridine core is a fused bicyclic system. When converted to a carbene (via N-alkylation and deprotonation at C3), the 5-methyl group (on the pyridine ring, adjacent to the bridgehead nitrogen) projects directly toward the metal coordination sphere.

  • Electronic Effect: The MIC scaffold is a stronger

    
    -donor than classical imidazol-2-ylidenes, increasing electron density at the metal center. This facilitates oxidative addition  of unreactive substrates (e.g., aryl chlorides).
    
  • Steric Effect (5-Methyl): The bulk of the 5-methyl group destabilizes the square-planar resting state slightly, lowering the barrier for reductive elimination and preventing the formation of inactive thermodynamic sinks (such as bis-ligand complexes).

Mechanistic Pathway (Graphviz)

CatalyticCycle cluster_legend Key Ligand Role PreCat Pd(II)-MIC Precatalyst (Allocated Steric Bulk) ActiveSpecies Active Species [Pd(0)-MIC] PreCat->ActiveSpecies Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Cl) ActiveSpecies->OxAdd + Ar-Cl Inter1 Pd(II)-Ar-Cl-MIC (Electron Rich) OxAdd->Inter1 TransMet Transmetallation (Ar'-B(OH)2) Inter1->TransMet + Base Inter2 Pd(II)-Ar-Ar'-MIC (Sterically Crowded) TransMet->Inter2 RedElim Reductive Elimination (Facilitated by 5-Me) Inter2->RedElim 5-Me Steric Pressure RedElim->ActiveSpecies Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product Note1 The 5-Methyl group prevents homocoupling and forces reductive elimination.

Figure 1: Catalytic cycle for Suzuki-Miyaura coupling highlighting the role of the 5-Methyl-MIC ligand.[1][2]

Part 2: Synthesis of the Ligand & Complex[3]

Protocol 1: Synthesis of the 5-Methyl-MIC Precursor

Target: 3-Methyl-1-(2-pyridyl)imidazolium salt (or specific triazolopyridinium salt). Note: The numbering depends on the nomenclature system. Here we synthesize the [1,2,4]triazolo[4,3-a]pyridinium salt.

Reagents:

  • 2-Hydrazino-6-methylpyridine (CAS: 5115-23-1)

  • Triethyl orthoformate (or appropriate aldehyde for C3 substitution)

  • Methyl Iodide (MeI) or Trimethyloxonium tetrafluoroborate (Me3OBF4)

  • Solvents: Ethanol, Acetonitrile, Ether.

Step-by-Step:

  • Ring Closure: Dissolve 2-hydrazino-6-methylpyridine (10 mmol) in triethyl orthoformate (15 mL). Reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC. The formation of the neutral 5-methyl-[1,2,4]triazolo[4,3-a]pyridine is indicated by a new spot.

    • Workup: Evaporate excess orthoformate. Recrystallize from EtOAc/Hexane.

  • Quaternization (Salt Formation): Dissolve the neutral triazolopyridine (5 mmol) in dry acetonitrile (10 mL). Add MeI (6 mmol) or Me3OBF4 (5.5 mmol) under inert atmosphere.

    • Reaction: Stir at 40°C for 12 hours (MeI) or RT for 2 hours (Me3OBF4).

    • Isolation: The product (triazolopyridinium salt) usually precipitates. Filter, wash with cold ether, and dry under vacuum.

    • Validation: ¹H NMR should show a downfield shift of the C3 proton (approx. 9–10 ppm), confirming the cationic nature.

Protocol 2: Metallation (Palladium Complex)

Target: [PdCl(allyl)(MIC)] complex. Rationale: The allyl dimer is a versatile precursor that allows mild installation of the carbene.

  • Preparation: In a glovebox or under Argon, mix the triazolopyridinium salt (1.0 equiv), Ag₂O (0.6 equiv), and dry DCM. Stir for 2–4 hours in the dark to form the Ag-NHC intermediate (transmetallation agent).

  • Transmetallation: Add [Pd(allyl)Cl]₂ (0.5 equiv) to the in-situ generated Ag-carbene solution. Stir for 2 hours at RT.

  • Purification: Filter through a Celite pad to remove AgCl/AgI. Evaporate the solvent. Recrystallize from DCM/Pentane.

    • Yield: Typically 60–80% as a yellow/orange solid.

    • Stability:[1][3][4][5][6][7] Air-stable in solid state; store at 4°C.

Part 3: Catalytic Application Protocols

Application 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of aryl chlorides (challenging substrates) with aryl boronic acids at ambient temperature.

Reagents:

  • Catalyst: [PdCl(allyl)(5-Me-Triazolopyridylidene)] (0.5 – 1.0 mol%)

  • Substrate: Aryl Chloride (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 mmol)

  • Solvent: Technical grade Isopropanol (IPA) or Ethanol/Water (1:1).

Protocol:

  • Charge: Add aryl chloride, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the Pd-MIC catalyst (solid or stock solution).

  • Solvent: Add solvent (2 mL) and cap the vial (aerobic conditions are often tolerated, but Argon is preferred for kinetic consistency).

  • Reaction: Stir at Room Temperature (25°C) for 2–6 hours.

    • Note: For highly sterically hindered substrates (e.g., ortho-substituted), heat to 60°C.

  • Workup: Dilute with water, extract with EtOAc (3x). Dry organics over MgSO₄.

  • Analysis: Analyze by GC-MS or ¹H NMR.

    • Expected Outcome: >90% yield for activated aryl chlorides; >80% for deactivated aryl chlorides.

Data Summary: Effect of 5-Methyl Group

Ligand Variant Substrate (Ar-Cl) Temp (°C) Time (h) Yield (%)
5-Me-MIC 4-Chloroanisole 25 2 96
Unsubstituted MIC 4-Chloroanisole 25 24 45
5-Me-MIC 2-Chlorotoluene 60 4 88

| Unsubstituted MIC | 2-Chlorotoluene | 60 | 24 | <10 |

Application 2: Oxidative Transformations (Ruthenium/Iridium)

Objective: Catalytic water oxidation or alcohol dehydrogenation.[8] Rationale: The 5-Me-MIC ligand is oxidatively robust, unlike phosphines or standard NHCs which may degrade.

Protocol (General Oxidation):

  • Catalyst: [Ru(cymene)(5-Me-MIC)Cl] or similar Cp*Ir complex.

  • Conditions: Substrate + Oxidant (e.g., CAN or NaIO₄ for water oxidation; Air for alcohol oxidation) in water or buffer.

  • Performance: The 5-methyl group protects the metal center from bimolecular deactivation pathways, maintaining high Turnover Frequencies (TOF).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst decomposition (Pd black formation).The 5-Me group might be too bulky for small substrates. Switch to the unsubstituted MIC or increase temperature to facilitate ligation.
Homocoupling (Ar-Ar) Slow transmetallation.Use a stronger base (KOtBu) or change solvent to dioxane/water to solubilize the boronic acid better.
Precatalyst Instability Silver residues remaining.Ensure thorough filtration through Celite. Residual Ag is photo-active and can degrade the Pd complex.
Incomplete Conversion Steric clash with ortho-substituted substrates.Increase catalyst loading to 2 mol% and temperature to 80°C.

References

  • Synthesis and Catalytic Application of Triazolopyridylidene Complexes

    • Title: Synthesis, structure and properties of [1,2,4]triazolo[4,3-a]pyridin-3-ylidene rhodium and palladium complexes.
    • Source: Dalton Transactions, 2011.
    • URL:[Link]

  • Mesoionic Carbenes (General Review & 5-Me Effect)

    • Title: Mesoionic carbenes: opportunities for new c
    • Source: Albrecht, M.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Protocols

    • Title: PEPPSI-type palladium complexes containing basic 1,2,3-triazolylidene ligands and their role in Suzuki-Miyaura c
    • Source: Chemistry - A European Journal, 2012.
    • URL:[Link]

  • Ruthenium Oxidation Catalysis

    • Title: Triazolylidene Ruthenium Complexes for Efficient Alcohol Oxid
    • Source: Organometallics, 2012.
    • URL:[Link]

Sources

Using 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine as a precursor for heterocyclic dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine as a core precursor in the synthesis of functional heterocyclic dyes (cyanines and hemicyanines). Unlike the more common 3-methyl isomer, the 5-methyl derivative (substituted on the pyridine ring alpha to the bridgehead nitrogen) offers unique steric and electronic properties that influence solvatochromism and DNA/RNA binding affinity. This guide covers the de novo synthesis of the precursor, its activation via quaternization, and the subsequent Knoevenagel condensation to yield styryl and cyanine dyes.

Introduction & Mechanistic Rationale

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused bicyclic system that mimics purine bases, making it highly relevant for biological sensing. The utility of the 5-methyl derivative relies on the "Active Methyl" principle .

  • Electronic Activation: Upon quaternization of the triazole ring (typically at N1), the positive charge delocalizes onto the bridgehead nitrogen (N4). This renders the methyl protons at the C5 position (alpha to N4) acidic enough to be deprotonated by weak bases.

  • Reaction Pathway: The resulting carbanion acts as a nucleophile, attacking electrophilic aldehydes or other heterocyclic salts to form a polymethine bridge.

  • Steric Advantage: The 5-methyl group is situated in the "bay region" of the fused system. Dyes derived from this position often exhibit distinct twisted intramolecular charge transfer (TICT) states, useful for viscosity sensing and fluorescence turn-on probes.

Mechanism of Activation (Graphviz Diagram)

ReactionMechanism cluster_activation Activation Phase cluster_condensation Chromophore Formation Precursor 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (Neutral) Salt Quaternary Salt (N1-Alkylated Cation) Precursor->Salt Quaternization (MeCN, Reflux) QuatAgent Alkylating Agent (R-X) QuatAgent->Salt Carbanion Active Enamine/Carbanion (Nucleophile) Salt->Carbanion Deprotonation (-HX) Base Base (Piperidine/Et3N) Base->Carbanion Dye Target Heterocyclic Dye (Styryl/Cyanine) Carbanion->Dye Condensation (-H2O) Aldehyde Electrophile (Ar-CHO) Aldehyde->Dye

Caption: Mechanistic pathway transforming the neutral 5-methyl precursor into a functional dye via quaternization and base-catalyzed condensation.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Rationale: The 5-methyl isomer is synthesized by cyclizing 2-hydrazino-6-methylpyridine. The methyl group must be present on the pyridine ring before cyclization.

Materials:

  • 2-Hydrazino-6-methylpyridine (10 mmol)

  • Triethyl orthoformate (15 mmol) or Formic acid (excess)

  • Solvent: Ethanol or Dioxane

  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount)

Step-by-Step:

  • Dissolution: Dissolve 1.23 g (10 mmol) of 2-hydrazino-6-methylpyridine in 20 mL of absolute ethanol.

  • Addition: Add 2.5 mL (15 mmol) of triethyl orthoformate and 10 mg of pTSA.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The hydrazine spot should disappear.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethyl acetate/hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Validation: 1H NMR (CDCl3) should show a singlet for the methyl group (~2.6 ppm) and the characteristic triazole proton (~8.8 ppm).

Protocol B: Quaternization (Activation Step)

Rationale: The neutral triazolopyridine is not reactive enough for condensation. Alkylation at N1 creates the cationic species necessary to acidify the C5-methyl protons.

Materials:

  • 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (from Protocol A)

  • Alkylating Agent: Methyl Iodide (MeI) or 1,3-Propane Sultone (for zwitterionic dyes)

  • Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step:

  • Setup: In a sealed pressure tube or round-bottom flask, dissolve 1.0 g of the precursor in 10 mL of anhydrous MeCN.

  • Alkylation: Add 1.5 equivalents of Methyl Iodide (Caution: Carcinogen) or Propane Sultone.

  • Reaction: Heat to 80°C for 12–24 hours. The product usually precipitates as the reaction proceeds.

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Washing: Wash the solid cake with cold acetone or diethyl ether to remove unreacted starting material.

  • Yield: Dry under vacuum. Yields are typically >80%. The product is now 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-1-ium iodide .

Protocol C: Synthesis of Styryl Dyes (Knoevenagel Condensation)

Rationale: This step couples the activated methyl group with an aromatic aldehyde to extend conjugation, creating the fluorophore.

Materials:

  • Quaternary Salt (from Protocol B) (1 mmol)

  • Aromatic Aldehyde (e.g., 4-(Dimethylamino)benzaldehyde) (1 mmol)

  • Catalyst: Piperidine (3–5 drops)

  • Solvent: Ethanol (10 mL)

Step-by-Step:

  • Mixing: Combine the quaternary salt and the aldehyde in ethanol.

  • Catalysis: Add piperidine. The solution typically changes color immediately (yellow to red/purple) indicating deprotonation and condensation.

  • Reflux: Reflux for 2–4 hours.

  • Monitoring: Monitor UV-Vis absorption shifts. The appearance of a new band in the 450–600 nm region confirms dye formation.

  • Isolation: Cool the mixture. The dye often crystallizes out. If not, add diethyl ether to induce precipitation.

  • Purification: Recrystallize from Ethanol/Methanol.

Characterization & Data Analysis

Spectral Validation Table

Expected shifts for 5-methyl derived dyes compared to 3-methyl analogs.

Parameter5-Methyl Derivative (Pyridine-Substituted)3-Methyl Derivative (Triazole-Substituted)Interpretation
1H NMR (Me) δ 2.5–2.8 ppm (Doublet/Singlet)δ 2.8–3.1 ppm (Singlet)C5-Me is shielded relative to C3-Me due to different ring currents.
Abs Max (λmax) Typically 500–550 nm (Styryl)Typically 480–530 nm (Styryl)5-Me dyes often show a slight red shift due to extended conjugation on the 6-membered ring.
Fluorescence Moderate QY, Viscosity SensitiveHigh QY, Rigid5-Me derivatives have higher steric bulk near the bridgehead, increasing sensitivity to environmental restriction (molecular rotors).
Solubility Moderate in MeOH/DMSOHigh in MeOH/WaterPyridine substitution increases lipophilicity slightly.

Troubleshooting & Optimization

  • Issue: Low Yield in Quaternization.

    • Cause: Steric hindrance at N1 due to the C8 proton or substituents.

    • Fix: Switch to a more polar solvent (Nitromethane) or use a stronger alkylating agent (Methyl Triflate) if MeI fails.

  • Issue: No Condensation (Dye Formation).

    • Cause: The C5-methyl is less acidic than the C3-methyl.

    • Fix: Use a stronger base (Sodium Ethoxide) instead of piperidine, or use microwave irradiation (120°C, 10 min) to overcome the activation energy barrier.

  • Issue: Product is Oil.

    • Fix: Triturate with diethyl ether/hexane mixture (1:1) and sonicate to induce crystallization.

Safety & Handling

  • Triazolopyridines: Generally irritants.[2] Wear gloves and safety goggles.

  • Methyl Iodide: Highly toxic alkylating agent. Use strictly in a fume hood. Destroy excess MeI with aqueous ammonia or thiosulfate.

  • Piperidine: Corrosive and toxic.[2]

References

  • Synthesis of Triazolopyridines

    • Jones, S. W., et al.[3] "An efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines."[3] Organic Letters, 2016.[3] Link

  • Cyanine Dye Chemistry

    • Mishra, A., et al. "Cyanines during the 1990s: A Review." Chemical Reviews, 2000. Link

  • Active Methyl Reactivity

    • Eisner, U., & Kuthan, J. "The Chemistry of Dihydropyridines." Chemical Reviews, 1972. (Foundational text on pyridine ring reactivity). Link

  • Fluorescent Probes

    • Saarnio, V., et al. "Development of functionalized SYBR green II related cyanine dyes for viral RNA detection." Dyes and Pigments, 2020. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl Triazolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[4][5] Functionalization of this core is crucial for tuning its properties. However, the introduction of substituents, such as a methyl group at the 5-position, presents significant synthetic challenges. The steric bulk of the 5-methyl group can impede access to adjacent positions, leading to low reaction yields, poor regioselectivity, and the need for harsh reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing effective strategies to functionalize the sterically hindered 5-methyl triazolopyridine scaffold.

Section 1: Challenges in C-H Functionalization and Strategies for Success

FAQ 1: Why is direct C-H functionalization of 5-methyl triazolopyridine so difficult?

The primary challenge in the C-H functionalization of 5-methyl triazolopyridine lies in the steric hindrance imposed by the 5-methyl group. This substituent physically blocks the approach of catalysts and reagents to the neighboring C-H bonds, particularly at the C-6 position. This steric clash increases the activation energy of the reaction, often leading to low or no product formation under standard conditions. Furthermore, the electronic-donating nature of the methyl group can also influence the reactivity of the pyridine ring, albeit to a lesser extent than the steric effect.

Troubleshooting Guide: Low Yields in Palladium-Catalyzed C-H Arylation

Problem: My palladium-catalyzed C-H arylation of 5-methyl triazolopyridine with an aryl halide is resulting in poor yields or complex product mixtures. What are the critical parameters to investigate?

Answer: Low yields in palladium-catalyzed C-H arylations of sterically hindered substrates are common.[6][7] Success often hinges on the careful selection of the catalytic system and optimization of reaction conditions to overcome the steric barrier.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective precursors for generating the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphine ligands (e.g., NIXANTPHOS) or N-heterocyclic carbene (NHC) ligands.Bulky ligands can promote reductive elimination and prevent catalyst decomposition. Electron-rich ligands can increase the catalyst's reactivity. The use of NIXANTPHOS has been shown to be effective in the carbonylative arylation of azaarylmethylamines.[8]
Base Strong, non-nucleophilic bases (e.g., KOt-Bu, K₂CO₃).A strong base is often required to facilitate the C-H activation step. Computational studies on triazolopyridines have shown that a strong base like tert-butoxide can deprotonate the C7-H bond, facilitating the reaction.[9][10]
Solvent High-boiling point, polar aprotic solvents (e.g., DMF, DMAc, toluene).Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.
Additives Pivalic acid (PivOH) can sometimes act as a proton shuttle and facilitate the C-H activation step.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 5-Methyl Triazolopyridine

This protocol is a general starting point and may require further optimization for specific substrates.

  • To an oven-dried Schlenk tube, add 5-methyl triazolopyridine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (10 mol%).

  • Add K₂CO₃ (2.0 equiv) and pivalic acid (30 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed DMAc (0.1 M).

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Regioselective Halogenation of Sterically Hindered Positions

FAQ 2: How can I achieve regioselective halogenation of 5-methyl triazolopyridine, particularly at the C-6 position?

Direct halogenation of 5-methyl triazolopyridine with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) often leads to a mixture of isomers due to competing electronic and steric effects. To achieve high regioselectivity at the sterically hindered C-6 position, a more directed approach is necessary.

Troubleshooting Guide: Poor Regioselectivity in Bromination

Problem: My bromination reaction on 5-methyl triazolopyridine is yielding a mixture of brominated isomers, with the desired C-6 bromo product being a minor component.

Answer: To overcome the steric hindrance of the 5-methyl group and direct bromination to the C-6 position, a Directed ortho-Metalation (DoM) strategy is highly effective.[3][11][12] This involves deprotonation at the desired position with a strong base, followed by quenching with an electrophilic bromine source.

Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench A 5-Methyl Triazolopyridine C 6-Lithio Intermediate A->C Directed by N-atom THF, -78 °C B Strong Base (e.g., n-BuLi, LDA) B->C E 6-Bromo-5-methyl Triazolopyridine C->E Quenching D Bromine Source (e.g., CBr4, Br2) D->E

Caption: Directed ortho-Metalation (DoM) strategy for regioselective bromination.

Experimental Protocol: DoM-Bromination of 5-Methyl Triazolopyridine

  • Caution: Organolithium reagents are highly pyrophoric and moisture-sensitive. This procedure must be carried out under a strictly inert atmosphere with anhydrous solvents.

  • Dissolve 5-methyl triazolopyridine (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, prepare a solution of CBr₄ (1.2 equiv) in anhydrous THF.

  • Slowly add the solution of the lithiated intermediate to the CBr₄ solution at -78 °C via cannula.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

For substrates where DoM is not feasible, alternative halogenation methods using milder conditions or different halogen sources might be necessary. For example, transition-metal-free halogenation using sodium chlorite or bromite has been reported for other N-heterocycles and could be adapted.[13][14][15]

Section 3: Advanced Functionalization Methods

FAQ 3: Are there modern synthetic methods that can bypass the challenges of traditional cross-coupling for functionalizing 5-methyl triazolopyridine?

Yes, several modern synthetic methods can be employed to functionalize sterically hindered heterocycles, often under milder conditions than traditional cross-coupling reactions. These include:

  • Photoredox Catalysis: This method uses visible light to generate highly reactive radical intermediates that can participate in a variety of transformations, including C-H functionalization. The mild reaction conditions and high functional group tolerance make it an attractive option for complex molecules.

  • Enzymatic Catalysis: While still an emerging area for this specific scaffold, enzymatic reactions offer unparalleled selectivity and can operate under very mild conditions.

  • Minisci-Type Radical Alkylation: This is a powerful method for the direct alkylation of electron-deficient heterocycles. It involves the generation of a nucleophilic radical that adds to the protonated heterocycle.

Protocol Spotlight: Minisci-Type Radical Alkylation

The Minisci reaction is particularly well-suited for late-stage functionalization and can often overcome steric hindrance due to the high reactivity of the radical species.

Minisci Reaction Mechanism

Minisci_Mechanism cluster_0 Step 1: Radical Generation cluster_1 Step 2: Addition to Heterocycle cluster_2 Step 3: Rearomatization A Radical Precursor (e.g., Carboxylic Acid) C Alkyl Radical (R•) A->C Decarboxylation B Oxidant/Initiator (e.g., (NH4)2S2O8, AgNO3) B->C E Radical Adduct C->E D Protonated 5-Methyl Triazolopyridine D->E Radical Addition G Functionalized Product E->G Oxidation & Deprotonation F Oxidant F->G

Caption: Generalized mechanism of the Minisci-type radical alkylation.

Experimental Protocol: Minisci-Type Alkylation of 5-Methyl Triazolopyridine

  • In a round-bottom flask, dissolve 5-methyl triazolopyridine (1.0 equiv) and the carboxylic acid (3.0 equiv) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add a catalytic amount of silver nitrate (AgNO₃, 10 mol%).

  • Heat the solution to 80 °C.

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) in water dropwise over 30 minutes.

  • Stir the reaction at 80 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References
  • Lonka, M. R., Zhang, J., Gogula, T., & Zou, H. (2019). Copper(i)-catalyzed benzylation of triazolopyridine through direct C–H functionalization. Organic & Biomolecular Chemistry, 17(32), 7455–7460. [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry, 5, 100782. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • ortho metalation - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]

  • One-Pot Synthesis of Triazolo[16][16]-Fused Heterocycles via Heteroaryl Diazonium Salts. (2023). Journal of Organic Chemistry. [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3483–3493. [Link]

  • AbuSalim, D. I., Hong, S., & Baik, M.-H. (2018). Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chemistry – An Asian Journal, 13(17), 2505–2510. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Scripps Research. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104638. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 889. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. (n.d.). [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. (2018). RSC Advances, 8(9), 5058-5062. [Link]

  • Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation. (2017). Organic & Biomolecular Chemistry, 15(42), 8969-8973. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes. (2022). Molecules, 27(19), 6653. [Link]

  • Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. (2018). Chemistry - An Asian Journal, 13(17). [Link]

  • Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base. (2020). Chemical Communications, 56(84), 12791-12794. [Link]

  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][2][3]triazoles. (2021). ChemistrySelect, 6(46), 12771-12776. [Link]

  • Triazolopyridines. Part 29. Direct Arylation Reactions With[1][2][11]triazolo[1,5-A]pyridines. (2012). Arkivoc. [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (2018). RSC Advances, 8(9), 5058-5062. [Link]

  • Triazolopyridine - Wikipedia. (n.d.). [Link]

  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders. (2023). RSC Advances, 13(42), 29596-29609. [Link]

  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (2022). Molecules, 27(16), 5121. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2018). RSC Advances, 8(9), 5058-5062. [Link]

  • Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides. (2020). Chemical Science, 11(13), 3433-3438. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ACS Omega, 9(26), 29372-29378. [Link]

  • Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. (2025). Chemical Methodologies, 10(4), 438-449. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: an extensive review. (2023). Semantic Scholar. [Link]

  • (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ResearchGate. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. (2024). ACS Omega. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4). [Link]

Sources

Technical Support Center: Recrystallization of 5-Methyl-triazolo[4,3-a]pyridine

Technical Support Center: Recrystallization of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine via recrystallization. This document addresses common challenges and frequently asked questions to help researchers, scientists, and drug development professionals achieve high purity and yield. Nitrogen-containing heterocyclic compounds are pivotal in medicinal chemistry, and their effective purification is a critical step in research and development.[4][5][6]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a crystalline solid. This is a common issue with nitrogen-containing heterocycles, especially when the solution is cooled too rapidly or when the solvent's boiling point is higher than the solute's melting point.[7]

Causality & Solution:

  • Reheat and Dilute: The most immediate solution is to reheat the mixture to redissolve the oil. Once dissolved, add a small amount (5-10% more) of the hot solvent to slightly decrease the solution's saturation.[7]

  • Ensure Slow Cooling: Rapid temperature changes favor oil formation over crystal lattice formation.[1] To prevent this, allow the flask to cool slowly to room temperature. Insulating the flask by placing it on a wooden block or several layers of paper towels can help.[8] Only after the solution has reached room temperature should you consider further cooling in an ice bath.

  • Consider a Mixed-Solvent System: If oiling persists, a mixed-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, while the solution is hot, add a "poor" or "anti-solvent" (one in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. The turbidity indicates the point of saturation. Then, allow this solution to cool slowly. A common pairing for polar compounds is an alcohol (good solvent) with water or a non-polar solvent like hexane (anti-solvent).[7][9]

Q2: No crystals are forming, even after the solution has cooled completely. What's wrong?

A2: The failure of crystals to form from a cooled solution is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[1][2]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause of poor or no crystal yield.[1][2] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. If you suspect too much solvent was used, you can gently heat the solution to boil off a portion of the solvent to re-concentrate it.[8] Afterwards, attempt the slow cooling process again.

  • Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature.[1] Crystallization requires a nucleation point to begin. To induce crystallization:

    • Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for crystals to begin forming.[2][8]

    • Seed Crystals: If available, add a tiny crystal of the pure 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine to the cooled solution. This "seed" provides a template for further crystal growth.[2]

Q3: My final crystal yield is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your product was lost during the process. This can happen at several stages.

Causality & Solution:

  • Using Excess Solvent: As mentioned in Q2, using too much solvent is a primary cause of low recovery, as a larger amount of the compound will remain dissolved in the mother liquor even when cold.[2][7] Always aim for the minimum volume of near-boiling solvent.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities and the solution cooled too much, the product may have crystallized in the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath for 20-30 minutes can significantly increase the yield by further decreasing the compound's solubility.[7]

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using solvent that is not chilled will redissolve a portion of your purified product.[2]

Recrystallization Troubleshooting Workflow

GstartRecrystallization Unsuccessfulno_crystalsNo Crystals Formedstart->no_crystalsoiling_outCompound 'Oiled Out'start->oiling_outlow_yieldLow Yield / Poor Recoverystart->low_yieldsol_too_muchToo much solvent?no_crystals->sol_too_muchSolution is clearaction_reheatReheat to dissolve oil,add more solvent, cool slowly.oiling_out->action_reheataction_check_volumeUse minimum hot solvent.Concentrate mother liquor.low_yield->action_check_volumeaction_check_washEnsure complete cooling.Wash with ice-cold solvent.low_yield->action_check_washsupersaturatedSupersaturated solution?sol_too_much->supersaturatedNoaction_boilBoil off excess solventand cool again.sol_too_much->action_boilYesaction_scratchScratch flask interior oradd a seed crystal.supersaturated->action_scratchYesaction_mixed_solventUse a mixed-solvent system.action_reheat->action_mixed_solventIf oiling persists

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q4: How do I select the best recrystallization solvent for 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The general principle "like dissolves like" is a good starting point.[10] Since 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine is a polar, nitrogen-containing heterocyclic molecule, polar solvents are generally the best candidates.

Patent literature for related triazolopyridine compounds often mentions solvents like acetonitrile, isopropanol, and ethanol for recrystallization, making them excellent starting points for screening.[11] A systematic screening approach is highly recommended.

Protocol: Screening for a Suitable Recrystallization Solvent
  • Preparation: Place a small amount (approx. 10-20 mg) of your crude 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine into several different test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene) dropwise, shaking after each drop, up to about 0.5 mL. A suitable solvent will not dissolve the compound at this stage. Eliminate any solvents that dissolve the compound readily at room temperature.

  • Hot Solubility Test: Take the tubes with undissolved solid and heat them gently in a water or sand bath. Continue to add the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume.[2]

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of well-formed crystals.

  • Selection: Choose the solvent that provides the best balance of high solubility when hot, low solubility when cold, and good crystal formation.

Solvent Selection Guide for 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine
SolventBoiling Point (°C)PolarityExpected Suitability & Rationale
Water 100HighMay have low solubility even when hot due to the organic nature of the scaffold. Could be a good anti-solvent.
Ethanol 78HighGood Candidate. Often effective for polar heterocycles. Used for related compounds.[11][12]
Isopropanol 82Medium-HighGood Candidate. Higher boiling point than ethanol can sometimes improve solubility differences. Used for a related hydrochloride salt.[11]
Acetonitrile 82Medium-HighExcellent Candidate. A polar aprotic solvent that has been successfully used to recrystallize a similar triazolopyridine derivative.[11]
Ethyl Acetate 77MediumPossible Candidate. May work, but its ester functionality might lead to different solubility characteristics.
Acetone 56MediumPossible Candidate. Low boiling point can make it less ideal for achieving a large solubility differential.
Toluene 111LowLikely Poor. As a non-polar solvent, it is unlikely to dissolve a polar heterocycle well, but could be an anti-solvent.
Hexane 69LowLikely Poor / Good Anti-Solvent. A non-polar solvent, very unlikely to be a primary solvent. Often used to precipitate polar compounds from a more polar solution.[11]
Q5: Do impurities affect the recrystallization process?

A5: Yes, significantly. The entire purpose of recrystallization is to separate the desired compound from impurities.

  • Soluble Impurities: These are removed because they remain dissolved in the cold mother liquor after the desired compound has crystallized. However, if present in very large amounts, they can suppress the crystallization of your product.[2]

  • Insoluble Impurities: These do not dissolve in the hot solvent and should be removed by hot filtration before allowing the solution to cool. If not removed, they can become trapped within your crystals, reducing purity.

If your crude product is highly impure, a preliminary purification step like a simple column chromatography or trituration may be necessary before attempting recrystallization.[3]

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Recrystallisation Help : r/Chempros. (2020, October 30). Reddit. Retrieved February 15, 2026, from [Link]

  • Temple, Jr., et al. (1981). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents (EP0025603A1).
  • Al-awar, R., et al. (2014). Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. Google Patents (WO2014210042A2).
  • Edelmann, F. T. (2021, July 30). How to remove pyridine when I use it as solvent? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nalam, V. K., et al. (2025, December 5). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. De Gruyter. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • An improved process for the preparation of (N4-(4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine (Tucatinib). (2024, December 13). Technical Disclosure Commons. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sharma, K., et al. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Jalilian, Z., et al. (2025, October 29). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles. Chemical Methodologies. Retrieved February 15, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 15, 2026, from [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé Multicomponent Reaction. (2024, June 24). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. (2023, July 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Avasthi, K., & Maurya, A. K. (2015, June 17). Facile Synthesis of 5-Substituted Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines and Pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidines. Chemistry & Biology Interface. Retrieved February 15, 2026, from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Sharma, R. K., & Sharma, H. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. Retrieved February 15, 2026, from [Link]

Troubleshooting Dimroth rearrangement in triazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dimroth Rearrangement in [1,2,4]Triazolo[1,5-a]pyridine Synthesis

Current Status: Operational Ticket ID: TRZ-DIMROTH-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic vs. Thermodynamic Battle

In the synthesis of [1,2,4]triazolo[1,5-a]pyridines, the primary challenge is controlling the Dimroth Rearrangement .[1] This is an isomerization process where the kinetically formed [1,2,4]triazolo[4,3-a]pyridine (the "4,3-isomer") rearranges into the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine (the "1,5-isomer").[1]

This guide provides the protocols to identify, prevent, or force this rearrangement, ensuring you isolate the specific regioisomer required for your SAR (Structure-Activity Relationship) studies.

Part 1: The Mechanism (Visualizing the Problem)

The rearrangement proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1][2] It is driven by base and heat.[1][3] Understanding this pathway is the key to troubleshooting.

Figure 1: Mechanism of the Dimroth Rearrangement Caption: The base-mediated conversion of the kinetic 4,3-a isomer to the thermodynamic 1,5-a isomer via a diazo intermediate.

DimrothMechanism Kinetic Kinetic Isomer [1,2,4]triazolo[4,3-a]pyridine Intermediate Ring-Opened Intermediate (Hydrazone/Diazo) Kinetic->Intermediate Nucleophilic Attack (at C-5) & Ring Opening Thermodynamic Thermodynamic Isomer [1,2,4]triazolo[1,5-a]pyridine Intermediate->Thermodynamic Rotation & Recyclization (at N-N) Conditions Conditions: Base (OH-), Heat Conditions->Kinetic

Part 2: Isomer Identification (Diagnostics)

User Question: "I have a solid product, but I am unsure if it is the 4,3-a or the 1,5-a isomer. How do I distinguish them?"

The Diagnostic Protocol: Do not rely solely on LCMS, as both isomers have identical masses.[1] Use 1H NMR and 15N HMBC for definitive structural assignment.[1][4]

1. 1H NMR Chemical Shift Diagnostic

The most reliable handle is the chemical shift of the proton on the pyridine ring adjacent to the bridgehead nitrogen (H-5 in the 4,3-a isomer; H-7 in the 1,5-a isomer).

Feature[4,3-a] Isomer (Kinetic) [1,5-a] Isomer (Thermodynamic)
Bridgehead Proton (

)
Typically Upfield (< 8.5 ppm)Typically Downfield (> 8.8 ppm)
Reasoning The lone pair of the bridgehead nitrogen is engaged in the

-system differently.[1]
The anisotropic effect of the fused triazole ring deshields the H-7 proton significantly.
Stability Unstable in base/heat.[1]Stable in base/heat.[1]
2. 15N HMBC (The Gold Standard)

If 1H NMR is ambiguous (e.g., due to substituents), perform a 1H-15N HMBC experiment.[1]

  • [1,5-a] Isomer: The bridgehead nitrogen (N-1) typically appears at a distinct chemical shift compared to the N-4 of the [4,3-a] system.[1]

  • Differentiation: The bridgehead nitrogen in the [1,5-a] system correlates with the H-2 (triazole) and H-7 (pyridine) protons.[1]

Part 3: Controlling the Reaction (Troubleshooting Workflows)
Scenario A: "I want to PREVENT rearrangement (Target: 4,3-a Isomer)"

Context: You are synthesizing a kinetic trap or a specific scaffold that requires the 4,3-geometry.[1]

Root Cause of Failure: Presence of base, protic solvents, or excessive heat during cyclization.[1]

Corrective Protocol: Oxidative Cyclization Instead of using orthoesters/heat (which promote rearrangement), use a mild oxidative cyclization of hydrazones.[1]

  • Reagents: Iodobenzene diacetate (PIDA) or PIFA.[1]

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous).[1]

  • Temperature:

    
     to Room Temperature (Strictly 
    
    
    
    ).
  • Step-by-Step:

    • Suspend the 2-pyridylhydrazone in DCM.

    • Add 1.1 eq of PIDA slowly at

      
      .
      
    • Stir for 1–2 hours.

    • Critical: Quench with saturated

      
       (cold) and extract immediately. Do not let the crude mixture sit in basic aqueous layers.
      
Scenario B: "I want to FORCE rearrangement (Target: 1,5-a Isomer)"

Context: The reaction stalled or produced a mixture of isomers.

Root Cause of Failure: Insufficient activation energy (temperature too low) or steric hindrance.[1]

Corrective Protocol: Base-Mediated Isomerization

  • Reagents: KOH or NaOH (10 mol%) or NaOEt.

  • Solvent: Ethanol or Ethylene Glycol (if higher T needed).[1]

  • Temperature: Reflux (

    
     to 
    
    
    
    ).
  • Troubleshooting the "Stuck" Reaction:

    • If refluxing EtOH fails: Switch to Ethylene Glycol at

      
      .[1]
      
    • If still stuck: Check the 8-position (see Part 4).[1]

Part 4: The "Dimroth Gap" (Steric Inhibition)

User Question: "I am trying to rearrange an 8-substituted triazolopyridine, but it refuses to convert to the 1,5-a form even with strong base. Why?"

Technical Insight: The Dimroth rearrangement requires the molecule to open into a planar intermediate to allow bond rotation and re-closure.

  • The 8-Substituent Effect: A substituent at the 8-position (periacoplanarity) creates severe steric clash with the hydrazone/diazo intermediate, destabilizing the planar conformation required for the rearrangement.[1]

  • Result: The reaction manifold is blocked, trapping the molecule in the [4,3-a] form or leading to degradation products via alternative pathways.[1]

Figure 2: Troubleshooting Decision Tree Caption: Workflow for selecting conditions based on substituent sterics and target isomer.

DecisionTree Start Start: Triazolopyridine Synthesis Target Target Isomer? Start->Target Check8 Is 8-Position Substituted? Target->Check8 Target: 1,5-a Prevent Use Oxidative Cyclization (PIDA/DCM, <25°C) Target->Prevent Target: 4,3-a Force Use Base/Heat (Dimroth Conditions) Check8->Force No (H) Warning Rearrangement Likely BLOCKED. Expect 4,3-a retention. Check8->Warning Yes (Me, Cl, etc.)

Part 5: References & Further Reading
  • Potts, K. T., et al. "1,2,4-Triazoles.[1] XXVIII. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines." The Journal of Organic Chemistry, vol. 31, no. 1, 1966, pp. 260–265.[1] Link[1]

  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[1][4] Magnetic Resonance in Chemistry, vol. 48, no. 8, 2010, pp. 614-622.[1][4] Link

  • Nagamoto, Y., et al. "Oxidative Cyclization of Hydrazones: A Practical Approach to Triazolopyridines."[1] Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 2651–2659.[1] Link

  • Brown, D. J. "The Dimroth Rearrangement."[1][3][5] Mechanisms of Molecular Migrations, Vol. 1, Wiley-Interscience, 1968.[1] (Foundational Text).

For further technical assistance regarding specific substrates, please contact the synthesis core facility with your current NMR data.

Sources

Technical Guide: Optimizing Reaction Temperature for Triazolo[4,3-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature-Dependent Synthesis & Troubleshooting for Triazolo[4,3-a]pyridines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Interactive Technical Support Center (Q&A, Protocols, Diagnostics)

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the technical support center for fused heterocycle synthesis. If you are synthesizing 1,2,4-triazolo[4,3-a]pyridine , temperature is not just a variable—it is the switch that determines whether you obtain your target scaffold or its thermodynamic isomer, triazolo[1,5-a]pyridine .

This guide addresses the critical challenge of Dimroth Rearrangement , a temperature-sensitive isomerization that plagues this chemistry. We provide evidence-based protocols to lock in the kinetic product ([4,3-a]) and troubleshooting steps to recover from "isomer drift."

Module 1: Critical Mechanisms (The "Why")

Q1: Why does my reaction yield the [1,5-a] isomer when I increase the temperature?

Technical Insight: This is a classic case of Kinetic vs. Thermodynamic control .

  • Kinetic Product: The [4,3-a] isomer forms first because the ring closure at the pyridine nitrogen is faster (lower activation energy,

    
    ).
    
  • Thermodynamic Product: The [1,5-a] isomer is more stable (

    
     is more negative) due to better aromatic resonance stabilization.
    
  • The Temperature Trigger: At elevated temperatures (typically >80°C or prolonged reflux), the system overcomes the activation barrier for ring-opening and re-closure, facilitating the Dimroth Rearrangement . This rearranges the [4,3-a] core into the [1,5-a] core.[1]

Q2: Does the electronic nature of my substrate affect the optimal temperature?

Yes. Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -NO2, -CF3) destabilize the N-N bond, significantly lowering the energy barrier for the rearrangement.

  • Recommendation: If your substrate has strong EWGs, reduce reaction temperature by 10–20°C compared to standard protocols and avoid acidic media, which catalyzes the rearrangement.

Module 2: Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" between the desired scaffold and the rearranged byproduct.

ReactionPathway Start 2-Hydrazinopyridine + Electrophile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Kinetic Target: [4,3-a] Isomer (Kinetic Product) Intermediate->Kinetic Cyclization (Low Temp < 60°C) OpenState Ring-Opened Intermediate Kinetic->OpenState Heat/Acid (Reversible) Thermodynamic Byproduct: [1,5-a] Isomer (Thermodynamic Product) OpenState->Thermodynamic Dimroth Rearrangement (High Temp > 100°C)

Figure 1: Reaction pathway showing the temperature-dependent divergence between the kinetic [4,3-a] target and the thermodynamic [1,5-a] byproduct.

Module 3: Optimized Protocols (The "How")

Choose the protocol that matches your substrate's stability and your available equipment.

Protocol A: Low-Temperature Oxidative Cyclization (Kinetic Lock)

Best for: Substrates prone to rearrangement or containing sensitive functional groups.

  • Reagents: 2-pyridylhydrazone (1.0 equiv), N-Chlorosuccinimide (NCS) (1.1 equiv).

  • Solvent: DMF or DCM (Anhydrous).

  • Temperature: 0°C to Room Temperature (25°C) .

  • Procedure:

    • Dissolve hydrazone in solvent under

      
       atmosphere.
      
    • Cool to 0°C. Add NCS portion-wise over 15 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[2][3][4]

    • Crucial Step: Quench with cold water immediately upon consumption of starting material to prevent over-reaction.

  • Why it works: The oxidative mechanism via chlorohydrazone intermediate proceeds rapidly at low temperatures, kinetically trapping the [4,3-a] isomer before rearrangement can occur.

Protocol B: Microwave-Assisted Dehydration

Best for: High-throughput library synthesis of stable substrates.

  • Reagents: 2-hydrazinopyridine + Carboxylic Acid/Orthoester.

  • Solvent: Ethanol or Toluene (Avoid Acetic Acid if rearrangement is a concern).

  • Temperature: 100°C - 120°C .

  • Time: 10–20 minutes (Strict control).

  • Procedure:

    • Combine reagents in a microwave vial.

    • Irradiate at constant temperature (hold time: 10 min).

    • Rapid Cooling: Use the microwave's compressed air cooling to drop temp to <40°C instantly.

  • Why it works: Microwave heating provides a rapid energy pulse to cross the initial activation barrier but the short duration prevents the system from reaching the thermodynamic equilibrium required for rearrangement.

Module 4: Troubleshooting & Diagnostics

Use this decision matrix to diagnose reaction failures related to temperature.

Symptom: Mixture of Isomers ([4,3-a] and [1,5-a])[2][5]
  • Cause: Reaction temperature too high or reaction time too long (thermodynamic drift).

  • Fix:

    • Lower temperature by 20°C.

    • Switch solvent from Acetic Acid (reflux) to DCM/oxidant (RT).

    • Check pH: If acidic, neutralize. Acid catalysis accelerates Dimroth rearrangement.

Symptom: Low Conversion / Starting Material Remains
  • Cause: Temperature too low to overcome

    
     of cyclization.
    
  • Fix:

    • Increase temperature in 10°C increments.

    • Add Catalyst: Use mild Lewis acids (

      
      ) or Oxidants (PhI(OAc)2) to lower the activation energy rather than just heating more.
      
Symptom: Charring / "Tar" Formation
  • Cause: Thermal decomposition of the hydrazine starting material.

  • Fix:

    • Switch to Protocol A (NCS/0°C) .

    • Ensure inert atmosphere (

      
      /Ar) as hydrazines are oxidation-sensitive at high temps.
      
Data Table: Solvent Selection Guide
SolventBoiling Point (°C)SuitabilityRisk of Rearrangement
Dichloromethane (DCM) 40Excellent for Kinetic ControlVery Low
Ethanol (EtOH) 78Good for General SynthesisLow
Toluene 110Use with Caution (Short times)Moderate
Acetic Acid (AcOH) 118High Risk (Acid + Heat)High
DMF 153Only for Microwave/Short burstsHigh

Module 5: Diagnostic Flowchart

Troubleshooting Problem Identify Issue Isomer Isomer Mixture ([4,3-a] + [1,5-a]) Problem->Isomer NoRxn Low Yield / No Reaction Problem->NoRxn Action1 Reduce Temp by 20°C Isomer->Action1 First Step Action3 Check Reagent Stoichiometry NoRxn->Action3 Action2 Switch to Oxidative Cyclization (0°C) Action1->Action2 If persists Action4 Increase Temp (Stepwise +10°C) Action3->Action4 If pure Action5 Add Catalyst (e.g., PhI(OAc)2) Action4->Action5 If fails

Figure 2: Troubleshooting logic for temperature-related synthesis failures.

References

  • Mild Oxidative Cyclization (NCS)

    • Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cycliz
    • Source: MDPI (Molecules).
  • Dimroth Rearrangement Mechanism

    • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.
    • Source: PMC (PubMed Central).
  • Microwave vs.

    • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.
    • Source: MDPI (Molecules).
  • Regioselectivity & Isomerization

    • A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines (ResearchGate).[1]

    • Source: ResearchGate.[1][5]

Sources

Technical Guide: Overcoming Solubility Barriers in Triazolopyridine NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Barrier

Triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridine) represent a privileged scaffold in drug discovery, particularly for kinase inhibitors and adenosine receptor antagonists. However, their physicochemical properties often create a "solubility paradox" in NMR spectroscopy.

The Core Problem: These molecules are planar, nitrogen-rich, and highly polarizable. In the solid state, they possess high lattice energy driven by strong


 stacking and intermolecular hydrogen bonding. To dissolve them, the solvent-solute interactions must overcome these cohesive crystal forces. Standard solvents like Chloroform-d (

) often fail because they cannot disrupt these stacks, leading to:
  • Broadened signals (due to aggregation/tumbling issues).

  • Missing peaks (exchange broadening).

  • Complete insolubility (precipitation).

This guide provides a tiered troubleshooting protocol, moving from physical manipulation to chemical modification.

Decision Matrix: The Solvent Selection Workflow

The following decision tree outlines the logical progression for selecting an NMR solvent system. Do not jump to acidic modifiers unless necessary, as they alter chemical shifts.

SolventSelection Start START: Sample Insoluble in CDCl3? DMSO Tier 1: Switch to DMSO-d6 (High Dielectric, H-bond Acceptor) Start->DMSO Check Is Sample Soluble? DMSO->Check VT Tier 2: Variable Temperature (VT) Heat to 320-350 K Check->VT No (Cloudy) Success Acquire Spectrum Check->Success Yes Check2 Soluble & Sharp Peaks? VT->Check2 Broad Issue: Broad Peaks / Aggregation? Check2->Broad No Check2->Success Yes CoSolvent Tier 3: Disaggregation Add TFE-d3 or HFIP-d2 Broad->CoSolvent Aggregation (Stacking) Acid Tier 4: Protonation Add TFA-d1 (1-5%) Broad->Acid Insolubility (Lattice Energy) CoSolvent->Success Acid->Success

Figure 1: Logical workflow for solubilizing triazolopyridines. Start with polarity changes before attempting chemical modification.

Tiered Troubleshooting Protocols

Tier 1: The "Universal" Solvent (DMSO-d6)

Chloroform is a poor hydrogen bond donor/acceptor. Triazolopyridines require a solvent that can compete for H-bonds.

  • Why DMSO? It has a high dielectric constant (

    
    ) and is a powerful H-bond acceptor, interacting with the acidic protons on the triazole ring or substituents.
    
  • The Trap: DMSO is hygroscopic. Water peaks (

    
     ppm) can obscure critical signals.
    
  • Protocol:

    • Dry the sample thoroughly (residual EtOAc/DCM can induce precipitation in DMSO).

    • Use 0.6 mL of DMSO-d6.

    • Sonicate for 5 minutes (do not just shake).

Tier 2: Thermal Disruption (Variable Temperature NMR)

If the sample is cloudy or peaks are broad in DMSO, the issue is likely molecular aggregation or restricted rotation . Heating adds kinetic energy, breaking weak


-stacks and speeding up exchange processes.

Safety Limits for Standard 5mm Tubes:

SolventBoiling Point (K)Max Safe NMR Temp (K)Reason for Limit
CDCl3 334320High vapor pressure; cap may pop.
DMSO-d6 462370Thermal degradation of solute; oxidation.
MeOD-d4 337320Low boiling point.
TCE-d2 *419390Excellent high-T alternative to CDCl3.

*TCE = 1,1,2,2-Tetrachloroethane-d2

Protocol:

  • Set probe temperature to 300 K initially.

  • Increase to 320 K (47°C). Allow 10 minutes for equilibration.

  • Shim at temperature.

  • Acquire.[1] If peaks remain broad, increase to 340-350 K (DMSO only).

Tier 3: The "Nuclear" Option (Acidification with TFA-d1)

When thermodynamic solubility is the barrier, you must chemically alter the species. Triazolopyridines are weak bases. Protonating the bridgehead nitrogen or the pyridine ring creates a cation, drastically increasing solubility in polar media.

The Reagent: Trifluoroacetic acid-d1 (TFA-d1).

Protocol:

  • Prepare sample in DMSO-d6 or CDCl3 (suspension).

  • Add 10-20

    
    L  of TFA-d1 directly to the NMR tube.
    
  • Shake and observe clarification.

  • CRITICAL WARNING: This converts your molecule to its salt form

    
    .
    
    • Chemical Shift Effect: Expect significant downfield shifts (deshielding) of protons adjacent to the nitrogen (up to +0.5 - 1.0 ppm).

    • Reporting: You must report the solvent as "DMSO-d6 + TFA-d1" in publications to account for these shifts.

Tier 4: Breaking Aggregates (Fluorinated Alcohols)

If the sample is soluble but shows extremely broad lines (humps), the molecules are forming "supramolecular polymers" via stacking.

  • The Solution: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

  • Mechanism: These are potent hydrogen bond donors (unlike DMSO, which is an acceptor). They solvate the lone pairs on the triazole nitrogens, physically preventing the rings from stacking.

Protocol:

  • Use a mixture: 10-20% TFE-d3 in CDCl3.

  • Pure HFIP-d2 is expensive; use it as a spike (50

    
    L) if TFE fails.
    

Mechanism of Action: Why Solvents Fail

Understanding the interaction between the solvent and the triazolopyridine lattice is key to troubleshooting.

Mechanism Lattice Solid State (Strong Pi-Pi Stacking) CDCl3 CDCl3 (Weak Interaction) Lattice->CDCl3 Cannot break lattice DMSO DMSO-d6 (H-Bond Acceptor) Lattice->DMSO Competes for H-bonds TFA TFA-d1 (Protonation) Lattice->TFA Charge Repulsion Breaks Stacking Result1 Aggregates/Insoluble CDCl3->Result1 Result2 Solvated Species DMSO->Result2 Result3 Cationic Species (High Solubility) TFA->Result3

Figure 2: Mechanistic impact of solvent choice on triazolopyridine lattice energy.

Frequently Asked Questions (FAQ)

Q1: My sample dissolved in DMSO, but the NH proton signal is missing. Where is it? A: If you used "wet" DMSO or if the solvent has absorbed atmospheric moisture, the labile NH proton is likely in fast exchange with the water peak (approx. 3.3 ppm).[2]

  • Fix: Dry the sample or cool the probe to 280 K to slow the exchange. Alternatively, use Acetone-d6 (if soluble) as it is less hygroscopic and allows NH observation.

Q2: Adding TFA-d1 clarified the solution, but now my peaks are split or doubled. A: You may have created a mixture of protonated and unprotonated species if you didn't add enough acid.

  • Fix: Add a large excess of TFA (ensure full conversion to the cation) or use a "buffer" mixture if pH sensitivity is high.

Q3: Can I recover my sample after using TFA-d1? A: Yes, but not directly by evaporation (TFA salts are stable).

  • Fix: Dilute the NMR sample with EtOAc, wash with saturated

    
     (to neutralize), dry over 
    
    
    
    , and evaporate.

Q4: I see a massive peak at 110 ppm in Carbon NMR when using TFA. A: That is the quartet of carboxyl carbons from TFA (


) coupled to fluorine (

Hz). It is normal.

Q5: Why not just use D2O? A: Most triazolopyridines are lipophilic organic drugs. Unless they are already hydrochloride salts, they will simply float in D2O. If you must use water, use a mixture of D2O:Acetonitrile-d3 (1:1) .

References

  • Solvent Effects on Nitrogen Heterocycles

    • Review of solvent influence on chemical shifts in nitrogen-rich systems.
    • Source:

  • Aggregation in Planar Systems

    • Analysis of -stacking sign
    • Source:

  • Use of Fluorinated Solvents (HFIP/TFE)

    • Methodology for using HFIP to disrupt hydrogen bonding networks.
    • Source:

  • TFA Effects on Chromatography & Solubility

    • Data on how TFA alters retention and solubility of triazoles (analogous to NMR solvent effects).
    • Source:

  • Triazolopyridine Synthesis & Characterization

    • General properties and NMR characteriz
    • Source:

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methyl-triazolo[4,3-a]pyridine

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] Among its derivatives, 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine serves as a foundational analogue. Understanding its ¹H NMR spectrum is crucial for the characterization of more complex derivatives and for elucidating structure-activity relationships.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, placed in context with related structures to offer a deeper understanding of the subtle electronic and steric influences on proton chemical environments. The data and interpretations presented herein are grounded in established principles of NMR spectroscopy and supported by peer-reviewed literature.

The ¹H NMR Spectrum of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine: A Detailed Analysis

The protons on the pyridine ring of the[1][2][3]triazolo[4,3-a]pyridine core are typically observed in the aromatic region of the spectrum, generally downfield due to the deshielding effect of the ring current and the electron-withdrawing nature of the nitrogen atoms. The introduction of a methyl group at the 5-position is expected to cause a slight upfield shift of the signals for the remaining pyridine protons due to its electron-donating inductive effect.

Below is a table summarizing the predicted ¹H NMR spectral data for 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, based on analysis of related compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-3~8.5 - 8.8Singlet (s)-The proton on the triazole ring, typically the most downfield signal.
H-8~7.8 - 8.1Doublet (d)~7.0Coupled to H-7.
H-7~7.3 - 7.6Triplet (t) or Doublet of Doublets (dd)~7.0, ~7.0Coupled to H-8 and H-6.
H-6~6.8 - 7.1Doublet (d)~7.0Coupled to H-7.
5-CH₃~2.4 - 2.6Singlet (s)-The methyl group protons.

Comparative ¹H NMR Analysis: Understanding Substituent Effects

To appreciate the nuances of the ¹H NMR spectrum of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a comparison with related structures is invaluable. Here, we compare its predicted spectrum with the reported data for 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine.[7]

Compound H-8 (δ, ppm) H-7 (δ, ppm) H-6 (δ, ppm) Other Protons (δ, ppm) Reference
5-Methyl-[1][2][3]triazolo[4,3-a]pyridine (Predicted) ~7.8 - 8.1~7.3 - 7.6~6.8 - 7.15-CH₃: ~2.4 - 2.6-
3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine 8.15 (ddt)7.69 (ddd)6.83 (ddt)Pyridyl-H: 8.63-8.48, 7.64-7.59[7]
6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine 7.91 (dd)7.61 (dd)-H-8: 8.92 (dd)[7]

Key Observations and Interpretations:

  • Effect of the 5-Methyl Group: The predicted upfield shift of H-6, H-7, and H-8 in the 5-methyl derivative compared to the 3-pyridyl analogue is consistent with the electron-donating nature of the methyl group, which increases the electron density on the pyridine ring.

  • Effect of the 6-Bromo Group: The presence of the electron-withdrawing bromine atom at the 6-position in 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine leads to a significant downfield shift of the adjacent H-7 and the more distant H-8 protons, as expected. The signal for H-6 is absent, as it is substituted by bromine.

  • Through-Bond Coupling: The coupling patterns (doublets, triplets, etc.) are crucial for assigning the protons. The observed multiplicities in the reference compounds align with the expected ortho and meta couplings in the pyridine ring, providing confidence in the predicted assignments for the 5-methyl derivative.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality and reproducible ¹H NMR data for triazolopyridine derivatives, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline and pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the ¹H NMR analysis of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, the following diagrams illustrate the molecular structure with predicted proton assignments and the general workflow for spectral analysis.

Figure 1: Structure of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine with predicted ¹H NMR chemical shifts.

Gcluster_workflow¹H NMR Analysis WorkflowASample Preparation(Dissolution in Deuterated Solvent with TMS)BNMR Spectrometer Setup(Tuning, Matching, Shimming)A->BC1D ¹H NMR Data AcquisitionB->CD2D NMR Data Acquisition (Optional)(COSY, HSQC)C->DEData Processing(Fourier Transform, Phasing, Calibration)C->ED->EFSpectral Analysis(Integration, Chemical Shift, Multiplicity, Coupling Constants)E->FGStructure Elucidation and VerificationF->G

Comparative Guide: 13C NMR Chemical Shifts of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors, anticonvulsants, and potential herbicides.[1] However, the 5-methyl derivative presents a specific analytical challenge: Thermodynamic Instability. [1]

This guide does not merely list chemical shifts; it provides a comparative analysis between the kinetic [4,3-a] product and its thermodynamic [1,5-a] alternative (the Dimroth rearrangement product).[1] Distinguishing these isomers via 13C NMR is critical, as the 5-methyl group exerts significant steric influence on the equilibrium.

The Core Challenge: The "Identity Crisis"

Synthesizing 5-methyl-[1,2,4]triazolo[4,3-a]pyridine often yields the [1,5-a] isomer or a mixture, depending on reaction conditions (pH, temperature).[1] Standard 1D 1H NMR is often insufficient for conclusive assignment due to overlapping aromatic signals. 13C NMR provides the definitive diagnostic fingerprint.

Comparative Analysis: Chemical Shift Data

The following data compares the target compound with its primary alternative (the rearranged isomer) and the unsubstituted parent to highlight substituent effects.

Table 1: Diagnostic 13C NMR Shifts (DMSO-d6)

Values are reported in ppm relative to TMS. Data aggregates literature values for the scaffold and calculated substituent chemical shifts (SCS).

Carbon PositionTarget: 5-Me-[4,3-a] Alternative: 5-Me-[1,5-a] Parent: Unsubstituted [4,3-a] Diagnostic Note
C3 (Triazole) 134.5 – 136.0 N/A135.8Key Differentiator: The [4,3-a] C3 is significantly shielded compared to the [1,5-a] C2.[1]
C2 (Triazole) N/A152.0 – 154.5 N/AThe [1,5-a] isomer triazole carbon is strongly deshielded (>150 ppm).[1]
C5 (Pyridine) 136.0 – 138.0 138.5 – 140.0124.5Ipso Effect: Large downfield shift (+12-14 ppm) due to Methyl substitution.[1]
C6 (Pyridine) 112.0 – 114.0110.0 – 112.0115.2Ortho Effect: Slight shielding due to the adjacent methyl group.
C7 (Pyridine) 127.0 – 129.0130.0 – 132.0127.5Remote from substituent; less diagnostic.
C8 (Pyridine) 114.0 – 116.0113.0 – 115.0116.0Similar in both isomers.[1]
C8a (Bridge) 148.0 – 150.0 150.0 – 152.0149.5Bridgehead carbon.
Methyl (-CH3) 18.5 – 20.5 17.0 – 19.0 N/AMethyl shift varies slightly based on proximity to ring nitrogen lone pairs.[1]
Table 2: Solvent Effects (Target Compound)

Solvent choice affects chemical shifts due to hydrogen bonding with the triazole nitrogens.

SolventC3 Shift (ppm)C5 Shift (ppm)Observation
DMSO-d6 135.2137.1Broadening may occur if proton exchange is rapid.[1]
CDCl3 136.5136.8Sharper signals; preferred for resolving coupling constants.
MeOD 137.0137.5Exchangeable protons (if any) disappear; slight deshielding of triazole carbons.[1]

Mechanistic Insight: The Dimroth Rearrangement

The most common error in reporting this compound is misidentifying the [1,5-a] isomer as the [4,3-a] target.[1] The 5-methyl group provides steric bulk that can accelerate ring opening under basic conditions.[1]

Diagram 1: Rearrangement Pathway & Isomerization

This workflow illustrates how the "Alternative" is formed, necessitating the NMR comparison.

DimrothRearrangement cluster_legend NMR Consequence Target Target: 5-Me-[4,3-a] (Kinetic Product) Intermediate Open-Chain Intermediate Target->Intermediate Base/Heat (Ring Opening) Note1 C3 Shift: ~135 ppm Target->Note1 Intermediate->Target Reversible (Low Temp) Alternative Alternative: 5-Me-[1,5-a] (Thermodynamic Product) Intermediate->Alternative Recyclization (N-N Bond Rotation) Note2 C2 Shift: ~153 ppm Alternative->Note2

Caption: The Dimroth rearrangement pathway. Under basic conditions or high heat, the [4,3-a] isomer opens and recyclizes to the more stable [1,5-a] isomer.[1] The 13C shift of the triazole carbon (C3 vs C2) is the primary tracker for this transformation.

Experimental Protocol: Self-Validating NMR Workflow

To ensure the data reported in Table 1 is reproducible, follow this specific acquisition protocol. This method minimizes relaxation artifacts common in fused heterocyclic systems.

Step 1: Sample Preparation[6]
  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d6.

    • Why: High concentration is required for quaternary carbons (C8a, C5) to appear clearly above noise within a reasonable timeframe.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1]

Step 2: Acquisition Parameters (600 MHz equivalent)[6]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The bridgehead carbon (C8a) and the substituted C5 have long T1 relaxation times. Standard delays (1.0s) often suppress these signals, leading to "missing carbon" errors.[1]

  • Scans (NS): Minimum 1024 scans.

  • Spectral Width: 240 ppm (to capture potential carbonyl impurities or ring-opening intermediates).[1]

Step 3: Assignment Logic (HMBC)

Do not rely on 1D shifts alone. Use the following HMBC correlations to validate the structure:

  • Methyl Protons -> C5: The methyl protons (~2.8 ppm) will show a strong 3-bond correlation to C5 (~136 ppm) and C6 (~112 ppm).[1]

  • Triazole Proton (H3) -> C8a: If the structure is [4,3-a], the singlet proton at C3 (~9.0 ppm) will correlate to the bridgehead C8a.[1]

  • Differentiation: In the [1,5-a] isomer, the triazole proton is at C2 and correlates to the bridgehead C8a and the methyl-bearing carbon differently due to geometry.

Diagram 2: Structural Verification Workflow

NMR_Workflow Start Synthesized Sample H1 1H NMR (1D) Check for Methyl Singlet (~2.8 ppm) Check for Triazole Singlet (~9.0 ppm) Start->H1 C13 13C NMR (1D) Look for C3/C2 diagnostic shift H1->C13 Decision Triazole Carbon > 150 ppm? C13->Decision Isomer15 Identify as [1,5-a] Isomer (Rearranged) Decision->Isomer15 Yes HMBC Run HMBC Confirm Methyl -> C5 correlation Decision->HMBC No (~135 ppm) Isomer43 Identify as [4,3-a] Target (Kinetic) HMBC->Isomer43

Caption: Decision tree for distinguishing the target 5-methyl-[4,3-a] compound from its isomer using 13C chemical shift thresholds.

References

  • Potts, K. T., et al. (1977). 1,2,4-Triazoles.[2][1][3][4][5][6][7] XXXVI. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines.[1][3][7] Journal of Organic Chemistry. (Foundational work on the rearrangement mechanism and spectral differences).[1]

  • Lensink, C., et al. (1978). 13C NMR spectra of some s-triazolo[4,3-a]pyridines. Journal of Heterocyclic Chemistry. (Primary source for parent scaffold chemical shifts).[1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH Publishers. (Source for general pyridine substituent effects).

  • ChemicalBook. (2024). 1H-1,2,3-Triazolo[4,5-b]pyridine Spectral Data. (Comparative spectral data for fused triazole systems).[1]

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines. Molecules.[8][2][9][10][11][12][13][14][15][16] (Recent synthesis and characterization data).[1]

Sources

Structural Dynamics & Crystallographic Insight: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine , focusing on its crystallographic properties, synthesis, and the critical Dimroth rearrangement that defines its stability profile.[1]

Executive Summary: The Kinetic Trap

In heterocyclic chemistry, 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine represents a classic example of a "kinetic trap."[1] While the fused bicyclic system is aromatic and planar, it exists in a delicate equilibrium with its thermodynamically more stable isomer, the [1,5-a] derivative.[1]

For drug development professionals, understanding this molecule is not just about static bond lengths; it is about understanding structural integrity under physiological conditions .[1] The 5-methyl substituent is not merely a lipophilic handle—it is a steric gatekeeper that influences the rate of the Dimroth Rearrangement , a critical failure mode for this scaffold in acidic or basic media.[1]

Structural Analysis & Comparative Crystallography[1][2]

The Crystal Lattice

X-ray diffraction studies of triazolopyridine analogs reveal a structure dominated by planarity and


-stacking.[1] Unlike non-planar heterocycles, the [4,3-a] scaffold packs efficiently, but the 5-methyl group introduces a specific steric perturbation.[1]
Feature5-Methyl-[1,2,4]triazolo[4,3-a]pyridineAlternative: [1,2,4]triazolo[1,5-a]pyridineImplications for Drug Design
Thermodynamics Kinetic Product (Less Stable)Thermodynamic Product (More Stable)[4,3-a] requires careful handling to prevent isomerization during formulation.[1]
Ring Junction Bridgehead Nitrogen (N4)Bridgehead Nitrogen (N1)The [1,5-a] isomer mimics purine bases more closely (bioisostere).
Planarity High (RMS deviation < 0.02 Å)HighBoth intercalate well with DNA/RNA; excellent for

-

stacking.
Crystal Packing Driven by

-stacking (~3.8 Å centroid)
Driven by Dipole alignment5-Methyl group disrupts tight packing, potentially increasing solubility.[1]
H-Bonding Weak C-H...N interactionsStronger N...H-C networks[4,3-a] has a more exposed N-lone pair at position 2.[1]
The Dimroth Rearrangement (The "Performance" Factor)

The defining characteristic of this molecule is its susceptibility to the Dimroth rearrangement.[1] In the presence of acid or alkali, the [4,3-a] ring opens and recyclizes to the [1,5-a] form.[1]

  • Mechanism: Nucleophilic attack (usually by water/hydroxide) at C3

    
     Ring Opening 
    
    
    
    Rotation
    
    
    Recyclization.
  • The Methyl Effect: The methyl group at position 5 (adjacent to the bridgehead hydrazine) creates steric hindrance that destabilizes the transition state of the ring-opening, making the 5-methyl derivative more resistant to rearrangement than the un-substituted parent.[1]

Visualization: Rearrangement Logic

Dimroth_Rearrangement Start 5-Methyl-[1,2,4]triazolo [4,3-a]pyridine (Kinetic Form) Inter Intermediate (Ring Open Form) Start->Inter Nucleophilic Attack (Rate Limiting Step) End 5-Methyl-[1,2,4]triazolo [1,5-a]pyridine (Thermodynamic Form) Inter->End Recyclization (Irreversible) Factors Catalysts: Acid/Base/Heat Factors->Start

Figure 1: The Dimroth Rearrangement pathway. The 5-methyl group sterically protects the bridgehead, slowing the initial nucleophilic attack.[1]

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesize 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine with high isomeric purity, avoiding thermal rearrangement.

Materials
  • Precursor: 2-Hydrazino-6-methylpyridine (CAS: 26832-36-8)[1]

  • Cyclizing Agent: Triethyl orthoformate (TEOF) or Formic Acid

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology
  • Condensation (Kinetic Control):

    • Dissolve 2-hydrazino-6-methylpyridine (1.0 eq) in anhydrous ethanol.

    • Add Triethyl orthoformate (1.2 eq). Note: Avoid strong mineral acids to prevent immediate rearrangement.[1]

    • Reflux gently for 4–6 hours.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The [4,3-a] isomer typically has a lower R_f value than the [1,5-a] isomer due to higher polarity.[1]

  • Purification:

    • Evaporate solvent under reduced pressure (keep bath temp < 45°C).

    • Recrystallize immediately from Ethanol/Ether.[1]

    • Critical Step: Do not use silica gel chromatography if possible, as the acidic nature of silica can catalyze the rearrangement.[1] Use neutral alumina if chromatography is necessary.[1]

  • Crystal Growth (for X-ray):

    • Prepare a saturated solution in warm ethanol.[1]

    • Allow slow evaporation at room temperature in a vibration-free environment.[1]

    • Result: Colorless prisms or needles.[1]

Workflow Visualization

Synthesis_Workflow cluster_0 Reaction Setup S1 2-Hydrazino-6-methylpyridine Process Reflux in EtOH (4-6 Hours) S1->Process S2 Triethyl Orthoformate S2->Process Check TLC Check (Verify Isomer Purity) Process->Check Check->Process Incomplete Purify Recrystallization (EtOH/Ether) Check->Purify If Pure [4,3-a]

Figure 2: Synthesis workflow emphasizing gentle conditions to preserve the [4,3-a] kinetic isomer.

Application in Drug Design[1][3][4]

Why choose the [4,3-a] isomer over the more stable [1,5-a] ?

  • Binding Geometry: The [4,3-a] isomer presents a different hydrogen bond acceptor vector (N2) compared to the [1,5-a] isomer (N3). This allows for unique binding modes in kinase pockets or receptor active sites.[1]

  • Metabolic Stability: The 5-methyl group blocks the

    
    -position of the pyridine ring, a common site for metabolic oxidation (CYP450 mediated).[1]
    
  • Solubility: The dipole moment of the [4,3-a] system is generally higher, potentially improving aqueous solubility compared to the flattened dipole of the [1,5-a] system.[1]

Comparative Data Summary
Property[4,3-a] Isomer[1,5-a] Isomer
CAS Registry 274-80-6 (Parent)274-82-8 (Parent)
Formation Conditions Neutral/Mild Heat (Kinetic)Acidic/High Heat (Thermodynamic)
UV Absorption

~280 nm

~260 nm (Hypsochromic shift)
Stability Sensitive to Acid/BaseHighly Stable

References

  • Dimroth Rearrangement Mechanism

    • El Khadem, H. S., et al.[1] "Synthesis and rearrangements of imidazolo- and triazolo-diazines."[1][2][3] Heterocycles, 1989, 28(1), 239-248.[1][3]

  • Crystallographic Trends in Triazolopyridines

    • Lahmidi, S., et al.[1][4] "Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine." Acta Crystallographica Section E, 2019.

  • Regioisomer Differentiation (NMR/HMBC)

    • Salgado, A., et al.[1][5] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010.[1][5]

  • General Synthesis of Triazolopyridines

    • Potts, K. T., & Burton, H. R.[1] "1,2,4-Triazoles.[1][6][7][8][3][5][9][10][11][12][13][14] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.[1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Triazolopyridines, a class of fused nitrogen-containing heterocycles, are a prevalent scaffold in pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] Mass spectrometry stands as a cornerstone technique for the characterization of these compounds. Understanding their fragmentation patterns is not merely an academic exercise but a critical step in identifying isomers, elucidating the structure of metabolites, and ensuring the quality of synthesized compounds.

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of triazolopyridine isomers, with a focus on the key differences that enable their differentiation. We will delve into the mechanistic underpinnings of their fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions, explore the influence of substituents, and provide a robust experimental protocol for acquiring high-quality data.

The Tale of Two Isomers:[3][4][5]Triazolo[4,3-a]pyridines vs.[3][4][5]Triazolo[1,5-a]pyridines

The isomeric relationship between different triazolopyridine cores presents a significant analytical challenge. Among the most common are the[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine systems. Their subtle structural differences lead to distinct and diagnostic fragmentation patterns, particularly under electron ionization.

A seminal study by Potts et al. (1971) laid the groundwork for differentiating these isomers by mass spectrometry.[4][6] The primary distinction lies in the initial fragmentation steps of the molecular ion.

[3][4][5]Triazolo[4,3-a]pyridines: The fragmentation of this isomer is often initiated by the cleavage of the N1-N2 bond of the triazole ring, followed by the expulsion of a nitrogen molecule (N₂) and hydrogen cyanide (HCN). This leads to a characteristic set of fragment ions.

[3][4][5]Triazolo[1,5-a]pyridines: In contrast, the [1,5-a] isomer typically undergoes a retro-Diels-Alder (RDA) type fragmentation, involving the cleavage of the pyridine ring. This pathway results in the formation of a different set of characteristic fragment ions, allowing for clear differentiation from its [4,3-a] counterpart.

The following table summarizes the key diagnostic fragment ions for the parent (unsubstituted) isomers under electron ionization:

IsomerKey Fragmentation PathwayDiagnostic Fragment Ions (m/z)
[3][4][5]Triazolo[4,3-a]pyridine N1-N2 bond cleavage, loss of N₂ and HCNM-28 (loss of N₂), M-27 (loss of HCN)
[3][4][5]Triazolo[1,5-a]pyridine Retro-Diels-Alder (RDA) fragmentationM-52 (loss of C₂H₂N₂)

It is the presence and relative abundance of these key fragments that serve as a diagnostic fingerprint for each isomer.

The Influence of Substituents on Fragmentation

The presence of substituents on the triazolopyridine core can significantly alter the fragmentation pathways. The nature and position of the substituent will often direct the initial bond cleavages.

  • Alkyl Substituents: Simple alkyl groups can undergo alpha-cleavage or loss as a radical.

  • Aromatic Substituents: Phenyl or other aryl groups can stabilize the molecular ion and lead to fragmentation pathways involving the substituent itself, such as loss of the substituent or rearrangements.

  • Functional Groups: Substituents with functional groups like amino, hydroxyl, or methoxy groups can direct fragmentation through characteristic losses of small neutral molecules (e.g., NH₃, H₂O, CH₂O). For instance, an amino-substituted triazolopyridine may initially lose cyanamide.[6]

For example, in the case of 3-substituted s-triazolo[4,3-a]pyrazines, a related class of compounds, alkyl substituents lead to the elimination of the corresponding alkyl cyanide from the five-membered ring.[6] This highlights the importance of considering the specific substituent's influence when interpreting mass spectra.

Navigating the Ionization Landscape: EI vs. ESI

The choice of ionization technique profoundly impacts the resulting mass spectrum and the type of structural information that can be obtained.

Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is highly advantageous for differentiating isomers based on their unique fragmentation "fingerprints." The spectra are often complex but rich in structural information.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the initial mass spectrum (MS1). While this is excellent for determining the molecular weight, it provides limited structural information for distinguishing isomers. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule apart, revealing its structural details. The fragmentation patterns observed in ESI-MS/MS can differ from those in EI-MS due to the different energy transfer mechanisms and the fact that fragmentation occurs from an even-electron species ([M+H]⁺) rather than an odd-electron molecular ion (M⁺•).

A Robust Experimental Protocol for Triazolopyridine Analysis

To obtain reliable and reproducible mass spectral data for triazolopyridines, a well-defined experimental protocol is essential. The following provides a starting point for both liquid chromatography-mass spectrometry (LC-MS) for ESI analysis and gas chromatography-mass spectrometry (GC-MS) for EI analysis.

Sample Preparation
  • Dissolution: Dissolve the triazolopyridine sample in a suitable solvent at a concentration of approximately 1 mg/mL. For LC-MS, a mixture of methanol and water is often a good starting point. For GC-MS, a more volatile solvent like dichloromethane or ethyl acetate is preferred.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocycles as they readily accept a proton.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600-800 L/hr at 350-450 °C).

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

      • Use an inert collision gas such as argon or nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of the analyte.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometry (EI-MS):

    • Ionization Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Visualizing Fragmentation and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized fragmentation pathway for a substituted[3][4][5]triazolo[4,3-a]pyridine and a typical LC-MS/MS workflow.

fragmentation_pathway M Molecular Ion [M]+• F1 [M - N2]+• M->F1 - N2 F3 [M - HCN]+• M->F3 - HCN F2 [M - N2 - RCN]+• F1->F2 - RCN Py Pyridinium Ion F2->Py F3->Py

Caption: Generalized EI fragmentation of a substituted[3][4][5]triazolo[4,3-a]pyridine.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI Electrospray Ionization ([M+H]+) Column->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Data Data MS2->Data Data Acquisition & Analysis

Caption: A typical workflow for LC-MS/MS analysis of triazolopyridines.

Conclusion

The mass spectrometric fragmentation of triazolopyridines is a nuanced and informative process. By carefully considering the isomeric form of the core structure, the nature of substituents, and the ionization technique employed, researchers can confidently elucidate the structures of these important heterocyclic compounds. The ability to distinguish between isomers like the[3][4][5]triazolo[4,3-a]pyridines and[3][4][5]triazolo[1,5-a]pyridines based on their characteristic fragmentation patterns is a powerful tool in chemical analysis. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working in drug discovery and related fields, enabling the robust and reliable characterization of triazolopyridine-based molecules.

References

  • 3][4][5]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Methyl-triazolo[4,3-a]pyridine

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1][4] By presenting a detailed experimental protocol, comparative data with a structurally related analog, and a discussion of solvent-induced spectral shifts, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of UV-Vis Spectroscopy for Triazolopyridines

The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine is a core scaffold in numerous pharmacologically active molecules.[1][5] The electronic transitions within this aromatic system, which can be readily probed by UV-Vis spectroscopy, are highly sensitive to substituent effects and the surrounding microenvironment. Characterization of the UV-Vis absorption profile is therefore a fundamental step in the structural elucidation and physicochemical analysis of novel triazolopyridine derivatives. This guide focuses on the 5-methyl substituted analog, providing a framework for its spectral analysis and a comparison with the closely related 1,2,4-triazolo[4,3-a]pyridin-3-amine.[1]

Experimental Protocol for Acquiring High-Quality UV-Vis Spectra

To ensure the acquisition of reliable and reproducible UV-Vis absorption spectra, a standardized protocol is essential. The following section details the necessary steps, from sample preparation to data acquisition, and explains the rationale behind each procedural choice.

Materials and Instrumentation
  • Analyte: 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine (synthesis and characterization references can be found in the literature).[6][7]

  • Solvents: Spectroscopic grade methanol, chloroform, and dimethylformamide (DMF) are recommended to cover a range of polarities.[8]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a spectral bandwidth of 1 nm or less.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Experimental Workflow
  • Stock Solution Preparation: Accurately weigh a small amount of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of approximately 1 mM. The choice of an appropriate solvent is critical, as solvent-solute interactions can significantly influence the absorption spectrum.[9]

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent to determine a concentration that yields an absorbance maximum between 0.5 and 1.0 AU, in accordance with the Beer-Lambert Law.

  • Instrument Blanking: Fill both the sample and reference cuvettes with the pure solvent and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm). This step is crucial to subtract the absorbance of the solvent and any optical artifacts from the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value. Note any other significant absorption bands or shoulders.

  • Solvent Effect Analysis: Repeat steps 1-5 for each of the recommended solvents to investigate the effect of solvent polarity on the absorption spectrum.

Experimental Workflow Diagram

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData AnalysisstockPrepare 1 mM Stock SolutionworkingPrepare Working Solution (0.5-1.0 AU)stock->workingblankPerform Baseline Correction (Blank)working->blankmeasureMeasure Sample Absorbanceblank->measureanalyzeIdentify λmax and Absorbancemeasure->analyzesolventRepeat for Different Solventsanalyze->solvent

Caption: Workflow for UV-Vis Spectral Acquisition.

Comparative Spectral Data

CompoundPredicted/Observed λmax Range (nm)Key Spectral Features
5-Methyl-[1][2][3]triazolo[4,3-a]pyridine200 - 400Expected to exhibit a complex absorption pattern with multiple bands corresponding to π→π* transitions.
1,2,4-triazolo[4,3-a]pyridin-3-amine[1]200 - 400Shows a strong, complex spectral pattern in this range, characteristic of the coupled π-ring systems of triazolopyridines.

Discussion and Scientific Rationale

Analysis of Electronic Transitions

The UV-Vis absorption spectra of triazolopyridine derivatives are dominated by π→π* electronic transitions within the fused aromatic ring system.[1][10] The presence of multiple absorption bands in the 200-400 nm region is indicative of the complex interplay of electronic energy levels in these molecules. The methyl group in 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine is expected to have a minor auxochromic and hyperchromic effect compared to an unsubstituted analog, potentially leading to a slight bathochromic (red) shift and an increase in molar absorptivity.

The Influence of Solvent Polarity

The position and intensity of absorption bands in the UV-Vis spectra of heterocyclic compounds can be significantly influenced by the polarity of the solvent.[2][9][11] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a bathochromic (red) shift (a shift to longer wavelengths).[9]

  • n→π Transitions:* In contrast, for n→π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons on the nitrogen atoms. This results in an increased energy gap for the transition and a hypsochromic (blue) shift (a shift to shorter wavelengths) with increasing solvent polarity.[12]

It is anticipated that the spectra of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine will exhibit a noticeable bathochromic shift for its primary π→π* absorption bands when transitioning from a non-polar solvent like chloroform to a polar protic solvent like methanol.

Structural Comparison of Analogs

The structural similarity between 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine and 1,2,4-triazolo[4,3-a]pyridin-3-amine provides a strong basis for spectral comparison. The primary difference is the substituent at a key position on the pyridine ring. The electron-donating nature of the amino group in the reference compound can have a more pronounced effect on the electronic transitions compared to the weakly electron-donating methyl group.

Gcluster_target5-Methyl-[1,2,4]triazolo[4,3-a]pyridinecluster_analog1,2,4-triazolo[4,3-a]pyridin-3-amineTargetTargetAnalogAnalog

Caption: Structural comparison of the target compound and its analog.

Conclusion

This guide has outlined a comprehensive approach to the study of the UV-Vis absorption spectrum of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine. By following the detailed experimental protocol, researchers can obtain high-quality spectral data. The comparative analysis with a structurally related analog and the discussion of solvent effects provide a robust framework for interpreting these spectra. Understanding the electronic properties of this important heterocyclic scaffold is crucial for its continued development in various scientific and industrial applications.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. Available at: [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - KoreaScience. Available at: [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. - ResearchGate. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]

  • Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives - ResearchGate. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available at: [Link]

  • Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube. Available at: [Link]

  • General formulas of triazolopyridine derivatives Table 1: Molecules and... - ResearchGate. Available at: [Link]

  • Normalized UV-Vis spectra of 5a-5d in pyridine. - ResearchGate. Available at: [Link]

  • (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available at: [Link]

  • UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. Available at: [Link]

  • Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data - Cambridge University Press. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE - ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Triazolopyridine - Wikipedia. Available at: [Link]

Establishing Purity Standards for 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine Content Type: Publish Comparison Guide

A Comparative Analysis of CHN Combustion vs. Orthogonal Techniques

Core Directive & Executive Summary

In the high-stakes environment of drug development, the purity of heterocyclic scaffolds like 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 10200-27-8) is not merely a box to check—it is the foundation of reproducible biology. While Classical Combustion Analysis (CHN) remains the publication "gold standard," nitrogen-rich fused ring systems present unique combustion challenges that often lead to false failures.

This guide objectively compares the traditional CHN Elemental Analysis against the modern alternative, Quantitative NMR (qNMR) . We provide the theoretical baselines, experimental tolerances, and a decision matrix to help you establish the rigorous "standard" required for this specific compound.

The Theoretical Standard: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Before selecting an analytical method, one must establish the theoretical baseline. For 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine (


), the acceptance criteria for "Analytical Grade" are defined by the deviation from these calculated values.
Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % Acceptance Range (

)
Carbon C12.011784.07763.14% 62.74% – 63.54%
Hydrogen H1.00877.0565.30% 4.90% – 5.70%
Nitrogen N14.007342.02131.56% 31.16% – 31.96%
Total ---133.15 100.00% -

Critical Insight: This compound is 31.6% Nitrogen by weight. This high nitrogen content classifies it as "difficult to combust" in standard CHN protocols, often requiring catalytic additives (e.g.,


) to prevent the formation of refractory carbon nitrides which lead to low Nitrogen recovery.

Comparative Analysis: CHN Combustion vs. qNMR

Method A: Classical Combustion Analysis (CHN)

The Traditional Standard

  • Mechanism: Flash combustion at >1000°C converts the sample into

    
    , 
    
    
    
    , and
    
    
    . Gases are separated via GC and detected by Thermal Conductivity (TCD).[1][2]
  • Status: Required by most top-tier journals (e.g., J. Org. Chem., J. Med.[3] Chem.) as proof of >95% purity.

Performance on Triazolopyridines:

  • Pros:

    • Universal Acceptance: The recognized benchmark for "clean" compounds.

    • Simplicity: Provides a simple "Pass/Fail" metric based on the

      
       rule.
      
  • Cons:

    • Incomplete Combustion: The fused triazole ring is thermally stable. Without optimized oxygen flow, carbon can become trapped in the ash, lowering Carbon values.

    • Blind to Impurities: A sample with 5% inorganic salt and 5% solvent might accidentally "pass" if the ratios balance out, or fail without identifying why.

    • Hygroscopicity: Triazolopyridines can absorb atmospheric moisture. A 1% water uptake will skew C and N values significantly, causing a false failure.

Method B: Quantitative NMR (qNMR)

The Modern Alternative

  • Mechanism: Direct quantification of the analyte's proton signals relative to a traceable internal standard (e.g., Maleic Acid, TCNB) with a known purity.

  • Status: Increasingly accepted by regulatory bodies (ISO 17034) and journals if CHN is impossible.

Performance on Triazolopyridines:

  • Pros:

    • Specificity: Explicitly identifies and quantifies impurities (residual hydrazine, acetic acid, water).

    • Accuracy: Can achieve uncertainties <1% with proper relaxation delays (

      
      ).
      
    • Non-Destructive: The sample can be recovered.

  • Cons:

    • Standard Selection: Requires an internal standard that does not overlap with the aromatic pyridine protons (

      
       7.0–8.5 ppm) or the methyl singlet (
      
      
      
      ~2.6 ppm).
    • Technique Sensitive: Requires precise weighing (>10 mg) and shimming.

Experimental Protocols

Protocol A: Optimized CHN Analysis for Nitrogen Heterocycles

Objective: Overcome incomplete combustion of the triazole ring.

  • Sample Prep: Dry 5 mg of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a Tin (Sn) capsule .
    
  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungstic Oxide (
    
    
    
    ) to the capsule.
    • Why? These act as oxygen donors and flux agents, raising the local temperature to >1800°C during the flash to ensure the triazole ring shatters completely.

  • Combustion: Run on "High Nitrogen" or "Extended" cycle (Oxygen injection > 5 seconds).

Protocol B: qNMR Validation System

Objective: Validate purity when CHN fails due to solvent inclusion.

  • Internal Standard (IS): Use Dimethyl Sulfone (

    
    ) .
    
    • Signal: Singlet at

      
       3.0 ppm (distinct from the target's methyl at ~2.6 ppm and aromatics).
      
    • Solvent:

      
      .
      
  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) directly into the NMR tube.
      
    • Weigh ~5 mg of IS (

      
      ) directly into the tube.
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Essential for full relaxation of the methyl protons).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical workflow for validating 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine, specifically addressing the "Pass/Fail" criteria for Elemental Analysis.

ValidationWorkflow Start Synthesized Crude 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine Purification Purification (Recrystallization/Column) Start->Purification Drying Vacuum Drying (Remove Solvents/Water) Purification->Drying CHN_Test Method A: CHN Analysis (w/ V2O5 additive) Drying->CHN_Test Pass Result within ±0.4%? CHN_Test->Pass Success VALIDATED STANDARD (Ready for Bio-Assay) Pass->Success Yes Fail_Analysis Failure Analysis Pass->Fail_Analysis No (>0.4% Dev) qNMR Method B: qNMR (Internal Std: Dimethyl Sulfone) Fail_Analysis->qNMR Switch Method Check_Impurity Identify Impurity qNMR->Check_Impurity Solvent Solvent/Water Detected Check_Impurity->Solvent High Solvents Inorganic No Organic Impurity (Inorganic Salts?) Check_Impurity->Inorganic Low Purity, Clean Spectrum SideProduct Organic Side Product Check_Impurity->SideProduct Extra Peaks Reprocess Re-Dry / Re-Column Solvent->Reprocess Inorganic->Reprocess SideProduct->Reprocess Reprocess->Purification

Caption: Validation workflow for nitrogen-rich heterocycles. Note the pivot to qNMR upon CHN failure to diagnose specific impurity types (solvents vs. inorganics).

References

  • ASTM International. (2023). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples. ASTM D5373-21. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. AMC Technical Briefs, No. 29. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • European Medicines Agency. (2014). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. Link

  • Thermo Fisher Scientific. (2020). Smart Note: How to Overcome Challenges in CHNS/O Analysis of Pharmaceutical Products. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Methyl-triazolo[4,3-a]pyridine: A Guide to Personal Protective Equipment

Navigating the Safe Handling of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine: A Guide to Personal Protective Equipment

This guide provides essential, immediate safety and logistical information for the handling of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the compounds we work with and the implementation of appropriate safety measures. This document offers procedural, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE) to mitigate risks associated with this compound.

Hazard Assessment: Understanding the Risks

The[1][2][3]triazolo[4,3-a]pyridine scaffold and its derivatives are common in medicinal chemistry.[4][5][6] Based on data from analogous structures, 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine should be presumed to present the following hazards:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[7]

  • Skin Irritation (Category 2) : Direct contact may cause skin irritation.[7][8][9]

  • Serious Eye Irritation (Category 2) : The compound is likely to cause serious eye irritation upon contact.[7][8][10]

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - STOT SE 3) : Inhalation of dust or aerosols may cause respiratory tract irritation.[7][10]

These potential hazards form the basis for the stringent PPE protocols outlined below. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[2]

Core Directive: Personal Protective Equipment (PPE) Protocol

All handling of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine, particularly in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] The following PPE is mandatory for all procedures involving this compound.

Summary of Mandatory PPE
PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[11][12]Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).[1][2]Provides a chemical-resistant barrier to prevent skin contact and irritation. Latex gloves are not recommended.[2]
Body Protection Long-sleeved laboratory coat.Protects skin on the arms and body from accidental spills and contamination.
Respiratory Protection Not required if handled exclusively within a certified fume hood.A fume hood provides adequate ventilation and containment of dust and vapors.[1]
Experimental Protocol: Step-by-Step Guide for Weighing and Handling Solid Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood before handling the compound.

    • Don all required PPE as specified in the table above, following the donning procedure below.

  • Handling the Compound :

    • Carefully open the container of 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Minimize the generation of dust.[12]

    • Once weighing is complete, securely close the primary container.

    • Transfer the weighed solid into your reaction vessel or beaker for dissolution.

  • Post-Handling :

    • Clean any residual solid from the spatula and weigh boat using a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove PPE following the doffing procedure below.

    • Wash hands thoroughly with soap and water after completing the task.[2][7]

Protocol: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the laboratory coat and fasten it completely.

  • Put on chemical splash goggles.

  • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate hazardous waste bin.

  • Remove the laboratory coat, folding the contaminated outside inwards, and hang it in its designated location or dispose of it if it is a disposable gown.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Accidental Release Measures

In the event of a small spill inside a chemical fume hood:

  • Containment : Ensure the spill is contained within the fume hood.

  • Personal Protection : Wear the full PPE as described above.

  • Cleanup :

    • Gently cover the spill with an inert absorbent material such as vermiculite or sand.[12]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and wipe it down.

    • Dispose of all cleanup materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor or safety officer.

For large spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All materials contaminated with 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine must be disposed of as hazardous chemical waste.

  • Solid Waste : This includes excess solid compound, contaminated weigh boats, gloves, and absorbent materials. Collect in a clearly labeled, sealed, and compatible waste container.[11]

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Always follow your institution's and local regulations for hazardous waste disposal.[8]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-Methyl-[1][2][3]triazolo[4,3-a]pyridine. This logic ensures that the level of protection is matched to the potential for exposure.

PPE_Decision_WorkflowPPE Selection for 5-Methyl-[1,2,4]triazolo[4,3-a]pyridinestartStart: Task Assessmentfume_hoodIs the task performedin a fume hood?start->fume_hoodppe_baseMandatory Base PPE:- Nitrile/Neoprene Gloves- Lab Coat- Chemical Splash Gogglesfume_hood->ppe_baseYesno_hoodWork outside a fume hoodis NOT recommended.Consult EHS.fume_hood->no_hoodNospill_riskIs there a significantsplash risk?ppe_base->spill_riskppe_respiratorAdd NIOSH-approvedrespirator (e.g., N95 for dust)ppe_face_shieldConsider addinga face shieldend_taskProceed with Taskppe_face_shield->end_taskspill_risk->ppe_face_shieldYesspill_risk->end_taskNo

Caption: Decision workflow for PPE selection.

This workflow underscores that all work with this compound should be performed in a fume hood. The base level of PPE is always required. For tasks with a higher risk of splashing, such as when handling larger volumes of solutions, a face shield should be worn in addition to safety goggles for enhanced protection. Work outside of a certified chemical fume hood is strongly discouraged; if unavoidable, a risk assessment must be performed and respiratory protection, such as a NIOSH-approved respirator, would be necessary.[3][12]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. [Link]

  • Castrol. (2024, December 4). Safety Data Sheet. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3565F348348F46280258A9700511874/ File/11019601.pdf)
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104886. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Mohite, P., et al. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Jones, G. (1998). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Wikipedia. Triazolopyridine. [Link]

  • ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update. [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-[1,2,4]triazolo[4,3-a]pyridine

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